molecular formula C2HBrClN B024974 Bromochloroacetonitrile CAS No. 83463-62-1

Bromochloroacetonitrile

Cat. No.: B024974
CAS No.: 83463-62-1
M. Wt: 154.39 g/mol
InChI Key: BMWPPNAUMLRKML-UHFFFAOYSA-N
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Description

Bromochloroacetonitrile is a colorless liquid. (NTP, 1992)
This compound is a nitrile.
structure in first source

Properties

IUPAC Name

2-bromo-2-chloroacetonitrile
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InChI

InChI=1S/C2HBrClN/c3-2(4)1-5/h2H
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InChI Key

BMWPPNAUMLRKML-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(Cl)Br
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Molecular Formula

C2HBrClN
Record name BROMOCHLOROACETONITRILE
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DSSTOX Substance ID

DTXSID9021500
Record name Bromochloroacetonitrile
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Molecular Weight

154.39 g/mol
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Physical Description

Bromochloroacetonitrile is a colorless liquid. (NTP, 1992)
Record name BROMOCHLOROACETONITRILE
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Boiling Point

138-140 °C
Record name BROMOCHLOROACETONITRILE
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Solubility

Slightly soluble (NTP, 1992)
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Density

1.68
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Color/Form

Liquid

CAS No.

83463-62-1
Record name BROMOCHLOROACETONITRILE
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Foundational & Exploratory

What is Bromochloroacetonitrile and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of bromochloroacetonitrile, a significant disinfection byproduct found in drinking water. It is intended for researchers, scientists, and professionals in drug development and environmental science. The document details its chemical structure, properties, synthesis, analytical methods, and mechanism of genotoxicity, with a focus on its interaction with DNA and cellular repair pathways.

Chemical Identity and Structure

This compound, with the IUPAC name 2-bromo-2-chloroacetonitrile, is a halogenated organic compound.[1][2] It is characterized by a nitrile functional group and the presence of both bromine and chlorine atoms attached to the alpha-carbon.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a reactive compound, often appearing as a colorless to pale yellow liquid.[3] It is slightly soluble in water and may be sensitive to light.[1] The compound reacts with steam and strong acids, which can produce hazardous vapors.[1] A summary of its key physical and chemical properties is presented in the table below. Note that there are some discrepancies in reported values across different sources.

PropertyValueSource(s)
Molecular Formula C₂HBrClN[1][3]
Molecular Weight 154.39 g/mol [1]
IUPAC Name 2-bromo-2-chloroacetonitrile[1][2]
CAS Number 83463-62-1[1]
Appearance Colorless liquid[1][2]
Boiling Point 121.1 ± 20.0 °C at 760 mmHg[2]
138–140 °C
Density 1.9 ± 0.1 g/cm³[2]
1.68 g/cm³
Solubility Slightly soluble in water. Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly).[1][2]
log P (Octanol/Water) 0.28 (Calculated)
SMILES C(C#N)(Br)Cl[3]
InChI InChI=1S/C2HBrClN/c3-2(4)1-5/h2H[3]

Synthesis and Formation

A proposed synthesis for this compound would therefore involve the reaction of cyanoacetic acid with a stoichiometric mixture of both NBS and NCS.

Proposed Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of dibromoacetonitrile and has not been optimized for this compound.

  • Reaction Setup: In a beaker, dissolve cyanoacetic acid in cold water.

  • Addition of Halogenating Agents: To the stirred solution, add a mixture of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in appropriate molar ratios. The addition should be done in portions to control the exothermic reaction.

  • Reaction and Separation: The reaction mixture will likely result in the separation of an oily layer of mixed haloacetonitriles. The reaction is typically complete within 20-30 minutes.

  • Workup: Cool the mixture in an ice bath to precipitate the succinimide byproduct. Filter the mixture and wash the collected solids with a suitable organic solvent (e.g., methylene chloride).

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous phase with additional portions of the organic solvent.

  • Purification: Combine the organic extracts and wash with a dilute sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product, a mixture of haloacetonitriles, would then require purification by fractional distillation to isolate this compound.

Proposed_Synthesis_Workflow start Start: Reagents reagents Cyanoacetic Acid N-Bromosuccinimide (NBS) N-Chlorosuccinimide (NCS) Water start->reagents reaction Reaction: - Mix reagents in cold water - Stir for 20-30 min reagents->reaction workup Workup: - Cool to precipitate succinimide - Filter and wash solid reaction->workup extraction Extraction: - Separate organic layer - Extract aqueous phase with CH2Cl2 workup->extraction purification Purification: - Wash combined organic layers - Dry over Na2SO4 extraction->purification isolation Isolation: - Remove solvent (rotovap) - Fractional Distillation purification->isolation product Product: This compound isolation->product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies

Several analytical methods are employed for the detection and quantification of this compound, particularly in water samples.

Gas Chromatography with Electron Capture Detection (GC-ECD)

A widely used method is EPA Method 551.1, which is designed for the analysis of halogenated compounds in drinking water.

  • Principle: This method involves the extraction of the analyte from the water sample using a suitable solvent, followed by injection into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

  • Protocol Outline:

    • Sample Preparation: A water sample is collected and preserved.

    • Extraction: The haloacetonitriles are extracted from the aqueous phase into a small volume of a water-immiscible solvent (e.g., methyl tert-butyl ether).

    • Analysis: A small volume of the extract is injected into the GC-ECD system.

    • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

  • Detection Limit: This method is highly sensitive, with a reported detection limit of 0.002 µg/L for this compound.[1]

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous determination of various disinfection byproducts.

  • Principle: Volatile and semi-volatile analytes in a water sample are partitioned into the headspace of a sealed vial and then adsorbed onto a coated fiber (SPME). The fiber is then transferred to the hot injector of a GC-MS, where the analytes are desorbed and analyzed.

  • Protocol Outline:

    • Sample Preparation: A water sample is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes.

    • Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period to allow for the adsorption of the analytes.

    • Desorption and Analysis: The fiber is retracted and inserted into the GC injector, where the adsorbed compounds are thermally desorbed and separated on the GC column. The mass spectrometer is used for detection and confirmation of the analyte's identity.

Genotoxicity and Mechanism of Action

This compound is recognized for its genotoxic properties. It is a direct-acting mutagen capable of inducing DNA strand breakage and sister chromatid exchange.[4][5]

The primary mechanism of its genotoxicity involves the alkylation of DNA. Studies on haloacetonitriles have shown that they can react with the guanine moiety in DNA to form a 7-(cyanomethyl)guanine adduct.[4] This adduct formation disrupts the normal structure of DNA and can lead to mutations if not repaired.

Furthermore, research on the related compound dibromoacetonitrile (DBAN) provides insights into how these molecules may interfere with cellular DNA damage response (DDR) pathways. DBAN has been shown to inhibit the Nucleotide Excision Repair (NER) pathway, a critical mechanism for removing bulky DNA lesions.[3] This inhibition occurs by delaying the recruitment of key NER proteins to the site of damage.[3] Additionally, DBAN can suppress the phosphorylation of histone H2AX (a process that forms γ-H2AX), which is a crucial early signal for the presence of DNA double-strand breaks.[3] This suppression can hinder the cell's ability to mount an effective repair response.

DNA_Damage_Response_Inhibition Simplified DNA Damage Response Pathway and Haloacetonitrile Interference cluster_DDR DNA Damage Response (DDR) cluster_Inhibition Haloacetonitrile (HAN) Effect DNA_Damage DNA Damage (e.g., UV, chemical adducts) NER_Pathway Nucleotide Excision Repair (NER) - Damage Recognition - TFIIH & XPG Recruitment - Excision & Synthesis DNA_Damage->NER_Pathway DSB_Signaling Double-Strand Break Signaling DNA_Damage->DSB_Signaling Repair DNA Repair NER_Pathway->Repair H2AX_Phosphorylation H2AX -> γ-H2AX (Damage Sensor) DSB_Signaling->H2AX_Phosphorylation Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., Chk1 activation) H2AX_Phosphorylation->Checkpoint_Activation Checkpoint_Activation->Repair Apoptosis Apoptosis / Cell Cycle Arrest Checkpoint_Activation->Apoptosis HAN This compound (and related HANs) Inhibit_NER Inhibition of protein recruitment (TFIIH, XPG) HAN->Inhibit_NER Suppress_H2AX Suppression of phosphorylation HAN->Suppress_H2AX Suppress_Chk1 Suppression of Chk1 activation HAN->Suppress_Chk1 Inhibit_NER->NER_Pathway Suppress_H2AX->H2AX_Phosphorylation Suppress_Chk1->Checkpoint_Activation

Caption: Interference of Haloacetonitriles with the DNA Damage Response.

References

Bromochloroacetonitrile in Chlorinated Water: A Technical Guide to Formation Mechanisms and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth examination of the formation mechanisms of Bromochloroacetonitrile (BCAN), a nitrogenous disinfection byproduct (N-DBP) of significant toxicological concern. BCAN is formed during the chlorination of drinking water when source waters contain natural organic matter (NOM) and bromide ions. This document details the precursor compounds, elucidates the primary reaction pathways, and quantifies the influence of critical water quality parameters on BCAN formation. Furthermore, it furnishes comprehensive experimental protocols for conducting DBP formation potential studies and outlines the analytical methodologies for the precise quantification of BCAN. All technical descriptions are supplemented with structured data tables and process diagrams to facilitate understanding and application in research and water quality management.

Core Formation Mechanism of this compound

The formation of this compound (BCAN) is a multi-step process contingent on the presence of three key reactants: a chlorine-based disinfectant, bromide ions, and specific organic nitrogen precursors. The foundational reaction involves the oxidation of bromide, followed by electrophilic substitution and transformation of organic precursors.

Oxidation of Bromide

When chlorine, typically in the form of hypochlorous acid (HOCl) at near-neutral pH, is introduced into water containing bromide ions (Br⁻), it rapidly oxidizes bromide to form hypobromous acid (HOBr).[1]

HOCl + Br⁻ → HOBr + Cl⁻

This reaction is kinetically favorable and establishes a competitive halogenation environment where both HOCl and the newly formed HOBr act as halogenating agents.[2] The relative concentrations of these two species are critical in determining the speciation of the final halogenated byproducts.

Organic Precursors

While Natural Organic Matter (NOM) is broadly implicated, research has identified specific organic nitrogen compounds as potent precursors for haloacetonitriles (HANs), including BCAN. These are primarily amino acids, both free and as components of larger proteinaceous materials, which are commonly released by algae and other microorganisms in source water.[3][4]

Key identified precursors include:

  • Aromatic Amino Acids: Tyrosine, Phenylalanine, and Tryptophan have been shown to produce chlorinated and brominated acetonitrile derivatives.[5][6]

  • Other Amino Acids: Aspartic acid and valine are also recognized precursors.[4]

  • Humic and Fulvic Acids: These complex organic macromolecules, which constitute a major fraction of NOM, contain nitrogenous functional groups that can serve as reaction sites.[7]

  • Anthropogenic Precursors: Certain nitrogen-containing pharmaceuticals (e.g., sulfonamides) and agricultural chemicals can also act as precursors for N-DBPs.[8][9]

Proposed Reaction Pathways

The formation of the acetonitrile structure from amino acid precursors is a critical step. A generalized pathway involves the reaction of both HOCl and HOBr with the amino group of an amino acid to form unstable N-haloamines and N,N-dihaloamines. These intermediates subsequently undergo decomposition (decarboxylation and dehydrohalogenation) to yield nitriles. The final halogenation of the nitrile's α-carbon results in the formation of dihaloacetonitriles like BCAN.

A logical diagram illustrating this pathway is provided below.

G cluster_reactants Initial Reactants cluster_intermediates Intermediate Species cluster_product Final Product Chlorine Chlorine (HOCl) HOBr Hypobromous Acid (HOBr) Chlorine->HOBr Oxidizes N_Haloamine N-Haloamine Intermediate Chlorine->N_Haloamine BCAN This compound (BrClCH-CN) Chlorine->BCAN Bromide Bromide (Br⁻) Bromide->HOBr Precursor Nitrogenous Precursor (e.g., Amino Acid) Precursor->N_Haloamine Halogenation (HOCl / HOBr) HOBr->N_Haloamine HOBr->BCAN Nitrile Nitrile Intermediate (R-CH₂-CN) N_Haloamine->Nitrile Decomposition & Decarboxylation Nitrile->BCAN α-Carbon Halogenation (HOCl + HOBr) G start_node Start A 1. Sample Collection & Filtration (0.45 µm) start_node->A process_node process_node analysis_node analysis_node end_node End B 2. pH Adjustment (e.g., to pH 7.0 with Buffer) A->B C 3. Disinfectant Dosing (Add Chlorine Stock Solution) B->C D 4. Incubation (e.g., 24h at 25°C in dark) C->D E 5. Quench Reaction (Add Sodium Thiosulfate) D->E F 6. Sample Extraction (Liquid-Liquid Extraction with MTBE) E->F G 7. GC-ECD/MS Analysis (Quantify HANs) F->G H 8. Data Reporting (µg/L) G->H

References

An In-Depth Technical Guide to the Toxicological Profile and Health Effects of Bromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct formed during water chlorination. This technical guide provides a comprehensive overview of its toxicological profile and associated health effects, drawing from a wide range of experimental studies. BCAN is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and experimental animals.[1] However, it exhibits clear genotoxic potential, inducing mutations in bacteria, sister chromatid exchanges in mammalian cells, and DNA strand breaks.[1][2] Developmental toxicity studies in rats have revealed cardiovascular, urogenital, and skeletal malformations at maternally toxic doses.[3] The primary mechanism of BCAN toxicity appears to be the induction of oxidative stress, leading to cellular damage and activation of protective signaling pathways such as the Nrf2-ARE pathway. This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and provides visualizations of relevant biological pathways and experimental workflows to support further research and risk assessment.

Physical and Chemical Properties

This compound is a colorless liquid with the chemical formula C₂HBrClN.[4] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight154.39 g/mol --INVALID-LINK--
AppearanceColorless liquid[4]
Boiling Point138-140 °C--INVALID-LINK--
Density1.68 g/cm³--INVALID-LINK--
SolubilitySlightly soluble in water[4]
ReactivityMay be sensitive to light. Reacts with steam and strong acids to produce hazardous vapors and fumes.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration in rats, this compound is metabolized to cyanide, which is then converted to thiocyanate by the enzyme rhodanese.[1][2] Approximately 13% of a single oral dose of 116 mg/kg body weight in rats was excreted in the urine as thiocyanate within 24 hours.[1][2][5] This metabolic pathway is a key aspect of its toxicity, as the release of cyanide can contribute to cellular toxicity.

Toxicological Profile

Acute Toxicity

Quantitative data on the acute toxicity of this compound are limited. However, it is classified as "Harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

TestSpeciesRouteValueReference
LD50RabbitDermal> 2000 mg/kg bw[1]
Genotoxicity

This compound has demonstrated clear genotoxic effects in a variety of in vitro assays.

AssaySystemResultReference
Reverse Mutation Assay (Ames Test)Salmonella typhimuriumPositive[6]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) CellsPositive[1][2]
DNA Strand BreaksHuman Lymphoblastoid CellsPositive[1][2]
Micronucleus TestMouse Bone Marrow (in vivo)Negative[1][2]
Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans," based on inadequate evidence of carcinogenicity in experimental animals and no data in humans.[1] However, some studies suggest it may act as a tumor initiator. In an initiation/promotion study on female SENCAR mice, a small but statistically significant increase in the number of mice with skin tumors was observed at the highest dose.[1][2]

Tumor Initiation in SENCAR Mice

Treatment GroupTotal Dose (mg/kg bw)Number of Mice with Tumors / Total Micep-value
Control09 / 105-
Intermediate Dose-7 / 37non-significant
High Dose48008 / 37< 0.05
Reproductive and Developmental Toxicity

Developmental toxicity has been observed in Long-Evans rats following oral administration of BCAN. Effects were seen at doses that also induced maternal toxicity.

Developmental Toxicity in Long-Evans Rats [3]

Dose (mg/kg/day)Maternal EffectsDevelopmental Effects
5-Shorter fetal crown-rump lengths, increased frequency of cardiovascular malformations.
25-Reduced fetal weights, shorter fetal crown-rump lengths, increased frequency of cardiovascular malformations.
45Reduced gestational weight gainElevated postimplantation loss, total litter loss, reduced fetal weights, shorter fetal crown-rump lengths, increased frequency of cardiovascular, urogenital, and skeletal malformations.
65Reduced gestational weight gain, increased organ weights, deathsTotal litter loss, increased frequency of cardiovascular, urogenital, and skeletal malformations.

A No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was suggested to be 25 mg/kg/day, and a Lowest-Observed-Adverse-Effect Level (LOAEL) was 45 mg/kg/day. For developmental toxicity, a NOAEL could not be established as effects were seen at the lowest dose tested (5 mg/kg/day).

Neurotoxicity

There is a lack of specific data on the neurotoxicity of this compound. Studies on other haloacetonitriles, such as dibromoacetonitrile (DBAN), have shown limited neurobehavioral changes in rats after 6 months of exposure, suggesting that neurotoxicity may not be a primary concern for this class of compounds.[7][8] However, the potential for BCAN to induce neurotoxicity cannot be entirely ruled out without specific studies.

Mechanism of Toxicity

The primary mechanism of this compound's toxicity appears to be the induction of oxidative stress.[9][10] This is supported by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway in human keratinocytes exposed to BCAN.[10][11]

Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_nucleus Nucleus BCAN This compound (BCAN) ROS Reactive Oxygen Species (ROS) BCAN->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Nrf2_n->ARE binds to

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Exposure to BCAN leads to the generation of reactive oxygen species (ROS), which causes the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and ultimately, cellular protection against oxidative damage.

Experimental Protocols

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow start Start culture Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100) start->culture mix Mix bacteria, BCAN (various conc.), and S9 mix (for metabolic activation) in top agar culture->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count end End count->end

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains such as TA98 and TA100 are commonly used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure: A mixture of the bacterial culture, the test substance (BCAN) at various concentrations, and the S9 mix (or buffer for the non-activation condition) is added to molten top agar. This mixture is then poured over a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.[4][12]

Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells

This assay detects the reciprocal exchange of DNA between sister chromatids, which can be an indicator of genotoxic damage.

SCE_Assay_Workflow start Start culture Culture CHO cells in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles start->culture treat Expose cells to BCAN (various concentrations) culture->treat arrest Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase treat->arrest harvest Harvest cells and prepare chromosome spreads on slides arrest->harvest stain Stain slides to differentiate sister chromatids harvest->stain analyze Analyze metaphase spreads for sister chromatid exchanges stain->analyze end End analyze->end

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured for two cell cycles in a medium containing 5-bromo-2'-deoxyuridine (BrdU). BrdU is a thymidine analog that gets incorporated into the newly synthesized DNA.

  • Exposure: During the culture period, cells are exposed to various concentrations of this compound.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the culture to arrest the cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides to prepare chromosome spreads.

  • Staining: The slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids based on the amount of BrdU incorporated.

  • Analysis: The number of sister chromatid exchanges per metaphase is scored under a microscope. A significant, dose-dependent increase in the frequency of SCEs indicates a positive result.[13][14]

Developmental Toxicity Study in Long-Evans Rats

This study design is used to assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

Developmental_Toxicity_Workflow start Start mate Mate female Long-Evans rats start->mate dose Administer BCAN orally to pregnant rats during gestation days 6-18 mate->dose necropsy Perform necropsy on dams on gestation day 20 dose->necropsy examine_dams Examine maternal parameters: organ weights, uterine contents necropsy->examine_dams examine_fetuses Examine fetuses for: weight, length, external, skeletal, and soft tissue malformations necropsy->examine_fetuses end End examine_dams->end examine_fetuses->end

Methodology:

  • Animal Model: Pregnant Long-Evans rats are used. The day a vaginal plug is observed is designated as gestation day 0.

  • Dosing: this compound, dissolved in a vehicle such as tricaprylin, is administered orally to groups of pregnant rats at various dose levels (e.g., 5, 25, 45, and 65 mg/kg/day) during the period of major organogenesis (gestation days 6-18). A control group receives the vehicle only.

  • Maternal Evaluation: On gestation day 20, the dams are euthanized, and maternal parameters such as organ weights, number of corpora lutea, and uterine contents (number of implants, resorptions, and live/dead fetuses) are examined.

  • Fetal Evaluation: Live fetuses are weighed, measured (crown-rump length), and examined for external, skeletal, and soft tissue malformations. Skeletal examinations are typically performed after staining with Alizarin Red S and Alcian Blue. Soft tissue examinations are conducted using techniques like the Wilson's slicing method.

  • Data Analysis: The incidence of malformations and other developmental endpoints in the treated groups is compared to the control group.[3]

Conclusion and Future Directions

This compound exhibits a clear genotoxic profile and has the potential to cause developmental toxicity at high doses. While not classified as a human carcinogen due to insufficient evidence, its tumor-initiating activity in animal models warrants further investigation. The primary mechanism of its toxicity appears to be the induction of oxidative stress.

Future research should focus on:

  • Obtaining more comprehensive data on acute and chronic toxicity to establish clear dose-response relationships and no-effect levels.

  • Conducting in-depth neurotoxicity studies to definitively assess the risk to the nervous system.

  • Elucidating the full spectrum of signaling pathways involved in BCAN-induced toxicity beyond the Nrf2-ARE pathway.

  • Investigating the potential for BCAN to interact with other disinfection byproducts to produce synergistic or additive toxic effects.

A deeper understanding of the toxicological profile of this compound is crucial for accurately assessing the risks associated with its presence in drinking water and for developing strategies to mitigate potential human health effects.

References

Bromochloroacetonitrile: An In-Depth Technical Guide on its IARC Carcinogenicity Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct found in chlorinated drinking water. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans [1][2]. This classification is based on inadequate evidence of carcinogenicity in experimental animals and a lack of data in humans[1][2]. This technical guide provides a comprehensive overview of the available toxicological data for BCAN, including carcinogenicity, genotoxicity, and toxicokinetics, with a focus on the experimental protocols and quantitative data from key studies. Additionally, a potential signaling pathway associated with its cellular effects is described.

IARC Carcinogenicity Classification

The IARC has evaluated the carcinogenic potential of this compound and concluded that there is "inadequate evidence" for its carcinogenicity in experimental animals[1][2]. No epidemiological data on cancer in humans exposed to this compound were available for evaluation[1][2]. Consequently, this compound is classified as a Group 3 agent[1][2].

Carcinogenicity Studies in Experimental Animals

Limited studies on the carcinogenic potential of this compound have been conducted in mice, primarily focusing on skin and lung tumor induction.

Skin Carcinogenicity

In a skin initiation-promotion study, this compound showed weak tumor-initiating activity at the highest dose tested[1].

Table 1: Skin Tumor Initiation-Promotion Study of this compound in Female SENCAR Mice

Treatment GroupTotal Dose (mg/kg bw)Number of Mice with Tumors / Total MiceStatistical Significance (p-value)
Acetone Control09 / 105-
This compound (Intermediate Dose)Not specified7 / 37Not Significant
This compound (High Dose)48008 / 37< 0.05

Data from IARC Monograph Volume 71, citing Bull et al. (1985).[1]

When applied topically to the skin of female SENCAR mice as a complete carcinogen, this compound did not produce skin tumors[1].

Lung Tumor Assay

In a screening assay for lung tumors, oral administration of this compound resulted in a statistically significant increase in the proportion of animals with lung tumors and the number of tumors per mouse[1].

Table 2: Lung Tumor Screening Assay of this compound in Female Strain A/J Mice

Treatment GroupDosing RegimenProportion of Mice with Lung TumorsNumber of Tumors per Mouse (mean)Statistical Significance (p-value)
ControlNot specified3 / 310.1-
This compound10 mg/kg bw, 3 times/week for 8 weeks10 / 320.34< 0.05

Data from IARC Monograph Volume 71.[1]

Genotoxicity

This compound has demonstrated genotoxic activity in various in vitro and in vivo systems.

Table 3: Summary of Genotoxicity Data for this compound

AssayTest SystemMetabolic ActivationResults
Gene Mutation Salmonella typhimuriumWithoutPositive
Chromosomal Alterations Sister Chromatid ExchangeWithoutPositive
Micronucleus Test-Negative
DNA Damage DNA Strand Breaks-Positive
DNA DamagePleurodeles waltl larvaePositive

Data from IARC Monograph Volume 71.[1]

Detailed Genotoxicity Findings
  • Bacterial Gene Mutation: this compound was found to be mutagenic in Salmonella typhimurium[1].

  • In Vitro Mammalian Cell Assays: It induced sister chromatid exchanges and DNA strand breaks in mammalian cell lines in vitro[1].

  • In Vivo Genotoxicity: In an in vivo study, this compound induced micronuclei in the erythrocytes of newt (Pleurodeles waltl) larvae after 12 days of exposure. However, it did not induce micronuclei in the bone marrow or abnormal sperm morphology in mice dosed orally for five days[1].

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

Following oral administration to rats, a portion of this compound is metabolized and excreted in the urine.

Table 4: Urinary Excretion of Thiocyanate in Rats after a Single Oral Dose of this compound

Dose (mg/kg bw)Percentage of Dose Excreted as Thiocyanate in 24h
116~13%

Data from IARC Monograph Volume 71.[1]

The metabolism of haloacetonitriles is thought to involve the release of cyanide, which is then metabolized by the enzyme rhodanese to thiocyanate and excreted in the urine[1].

Potential Signaling Pathway of Cellular Effects

Recent studies suggest that haloacetonitriles, including this compound, can induce oxidative stress and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a key cellular defense mechanism against oxidative and electrophilic insults.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCAN Bromochloro- acetonitrile ROS Reactive Oxygen Species (ROS) BCAN->ROS Induces GSH Glutathione (GSH) BCAN->GSH Depletes Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to GSSG Oxidized Glutathione (GSSG) GSH->GSSG ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription

Caption: Proposed Nrf2-ARE signaling pathway activated by this compound.

Experimental Protocols

Skin Initiation-Promotion Study (Bull et al., 1985)
  • Animal Model: Female SENCAR mice.

  • Initiation Phase: this compound was applied topically in six equal doses over a two-week period.

  • Promotion Phase: Following the initiation phase, 12-O-tetradecanoylphorbol 13-acetate (TPA) was repeatedly applied for 20 weeks.

  • Endpoint: The number of mice with skin tumors was recorded.

Lung Tumor Screening Assay
  • Animal Model: Female strain A/J mice.

  • Administration: this compound was administered orally.

  • Dosing Regimen: 10 mg/kg body weight, three times per week for eight weeks.

  • Endpoint: The proportion of animals with lung tumors and the number of tumors per mouse were determined.

Genotoxicity Assays
  • Salmonella typhimurium Assay (Ames Test): Standard plate incorporation or fluctuation test methods were used to assess the mutagenic potential of this compound in various Salmonella strains.

  • Sister Chromatid Exchange (SCE) Assay: The induction of SCEs was evaluated in cultured mammalian cells (e.g., Chinese hamster ovary cells) exposed to this compound.

  • Micronucleus Test: The frequency of micronucleated erythrocytes was assessed in newt larvae exposed to this compound in their aqueous environment. In mice, bone marrow cells were examined for micronuclei following oral administration.

  • DNA Strand Break Assay: The ability of this compound to induce single-strand breaks in DNA was assessed in cultured mammalian cells.

Toxicokinetics Study
  • Animal Model: Rats.

  • Administration: A single oral dose of 116 mg/kg body weight of this compound was administered.

  • Sample Collection: Urine was collected for 24 hours.

  • Analysis: The concentration of thiocyanate in the urine was determined as an indicator of cyanide metabolism.

Conclusion

The IARC classification of this compound as a Group 3 carcinogen reflects the limited and inconclusive nature of the available evidence. While some studies in mice suggest weak carcinogenic activity in skin and lungs, the evidence is not sufficient to establish a definitive link. Genotoxicity data indicate that this compound can interact with DNA and induce mutations and chromosomal damage, primarily in in vitro systems. The activation of the Nrf2-ARE pathway suggests a potential role for oxidative stress in its cellular effects. Further research, including comprehensive long-term carcinogenicity studies and in-depth mechanistic investigations, is warranted to fully elucidate the carcinogenic potential and mode of action of this compound.

References

Genotoxicity and Mutagenicity of Bromochloroacetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct formed during water chlorination. Its potential genotoxicity and mutagenicity are of significant concern for human health and are critical considerations in the safety assessment of drinking water and in the development of pharmaceuticals where chlorination might be used during synthesis. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of BCAN, summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular mechanisms.

BCAN has demonstrated mutagenic properties in bacterial reverse mutation assays and has been shown to induce cytogenetic damage in mammalian cells in vitro, specifically through the induction of sister chromatid exchanges. Furthermore, it has been identified as a DNA-damaging agent in the comet assay. However, in vivo studies in mice have not shown evidence of micronucleus induction. The primary mechanisms of BCAN-induced genotoxicity are believed to involve direct DNA alkylation and the induction of oxidative stress, leading to the activation of cellular DNA damage response pathways. This guide presents the available data in a structured format to facilitate easy comparison and understanding, and provides detailed experimental protocols for the key assays cited.

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the key findings from genotoxicity and mutagenicity studies on this compound.

Table 1: Gene Mutation Data

AssayTest SystemMetabolic ActivationConcentration/Dose RangeResultsCitation(s)
Ames Test Salmonella typhimuriumWithoutData not availablePositive (Direct-acting mutagen)[1]

Note: Specific quantitative data on the number of revertant colonies at different concentrations of BCAN were not available in the reviewed literature.

Table 2: Chromosomal Aberration and Sister Chromatid Exchange Data

AssayTest SystemMetabolic ActivationConcentration/Dose RangeResultsCitation(s)
Sister Chromatid Exchange (SCE) Assay Chinese Hamster Ovary (CHO) cellsNot specifiedData not availablePositive [1]
In Vivo Micronucleus Test CD-1 Mice (Polychromatic erythrocytes)N/A (in vivo)Data not availableNegative [1]

Note: Specific quantitative data on the frequency of sister chromatid exchanges or the percentage of micronucleated polychromatic erythrocytes at different doses of BCAN were not available in the reviewed literature.

Table 3: DNA Damage Data

AssayTest SystemConcentration/Dose RangeEndpoint MeasuredResultsCitation(s)
Alkaline Comet Assay (Single Cell Gel Electrophoresis) HeLa S3 cellsData not availableMean tail momentPositive (Induced DNA damage with a dose-effect relationship)[2]

*Note: Specific quantitative data on the mean tail moment at different concentrations of BCAN were not available in the reviewed literature. However, the study did note that brominated acetonitriles were more genotoxic than chlorinated acetonitriles in this assay.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for these assays and have been adapted to reflect their application in the study of haloacetonitriles.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • This compound (BCAN)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Molten top agar (0.6% agar, 0.5% NaCl) containing a trace amount of histidine and biotin

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide for TA100 without S9 mix)

  • Negative/solvent control

Procedure:

  • Preparation of Tester Strains: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Dose Preparation: Prepare a series of dilutions of BCAN in a suitable solvent.

  • Plate Incorporation Method:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (or control), and 0.5 mL of phosphate buffer (or S9 mix for metabolic activation, though BCAN is a direct-acting mutagen).

    • Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Sister Chromatid Exchange (SCE) Assay

Objective: To evaluate the potential of a substance to induce exchanges between sister chromatids in cultured mammalian cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics

  • Bromodeoxyuridine (BrdU)

  • This compound (BCAN)

  • Colcemid (or other mitotic arresting agent)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Hoechst 33258 stain

  • Giemsa stain

  • Microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Culture CHO cells for two cell cycles in the presence of BrdU to allow for its incorporation into the DNA.

    • During the second cell cycle, expose the cells to various concentrations of BCAN.

  • Mitotic Arrest: Add Colcemid to the culture medium to arrest cells in metaphase.

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization and treat with a hypotonic solution to swell the cells.

    • Fix the cells with a freshly prepared fixative.

    • Drop the fixed cell suspension onto clean, cold microscope slides and allow to air dry.

  • Differential Staining:

    • Stain the slides with Hoechst 33258.

    • Expose the slides to UV light.

    • Incubate the slides in a salt solution (e.g., 2x SSC) at an elevated temperature.

    • Stain the slides with Giemsa. This procedure results in differential staining of the sister chromatids, with the unifilarly substituted chromatid staining dark and the bifilarly substituted chromatid staining light.

  • Scoring: Under a microscope, score well-spread metaphases for the number of SCEs per cell. An SCE is identified as a point of exchange of staining between sister chromatids. A significant, dose-dependent increase in the mean number of SCEs per cell indicates a positive result.

In Vivo Micronucleus Test

Objective: To determine if a substance induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents, leading to the formation of micronuclei in polychromatic erythrocytes (PCEs).

Materials:

  • CD-1 mice

  • This compound (BCAN)

  • Vehicle (e.g., corn oil or water)

  • Positive control (e.g., cyclophosphamide)

  • Fetal bovine serum

  • Giemsa stain

  • Microscope slides

Procedure:

  • Animal Dosing: Administer BCAN to groups of mice, typically via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control group and a positive control group are also included.

  • Bone Marrow Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation:

    • Flush the bone marrow from the femurs with fetal bovine serum.

    • Centrifuge the cell suspension and resuspend the pellet.

    • Prepare smears of the bone marrow cells on microscope slides.

  • Staining: Stain the slides with Giemsa or another appropriate stain that allows for the differentiation of PCEs (immature, anucleated erythrocytes) and normochromatic erythrocytes (NCEs, mature erythrocytes).

  • Scoring: Under a microscope, score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Materials:

  • HeLa S3 cells

  • Cell culture medium

  • This compound (BCAN)

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment: Expose HeLa S3 cells to various concentrations of BCAN for a defined period.

  • Slide Preparation:

    • Coat microscope slides with a layer of NMA.

    • Mix the treated cells with LMA and layer this suspension on top of the NMA-coated slide.

    • Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA, forming nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind in the alkaline solution.

    • Apply an electric field to the gel. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × percentage of DNA in the tail). A significant, dose-dependent increase in the chosen parameter indicates DNA damage.

Mandatory Visualization

Experimental Workflow for Genotoxicity Assessment of this compound

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (Salmonella typhimurium) result_ames Positive ames->result_ames sce Sister Chromatid Exchange (CHO Cells) result_sce Positive sce->result_sce comet Comet Assay (HeLa S3 Cells) result_comet Positive comet->result_comet micronucleus Micronucleus Test (Mouse Bone Marrow) result_micronucleus Negative micronucleus->result_micronucleus bcan This compound (BCAN) bcan->ames Gene Mutation bcan->sce Chromosomal Damage bcan->comet DNA Strand Breaks bcan->micronucleus Chromosomal Damage

Caption: Workflow of genotoxicity assays for this compound.

Proposed Signaling Pathway for BCAN-Induced DNA Damage and Repair

G cluster_damage DNA Damage Induction cluster_response DNA Damage Response (DDR) cluster_outcome Cellular Outcomes bcan This compound (BCAN) alkylation DNA Alkylation (Guanine Adducts) bcan->alkylation oxidative_stress Oxidative Stress (ROS Production) bcan->oxidative_stress ber Base Excision Repair (BER) alkylation->ber Repair of alkylated bases ner Nucleotide Excision Repair (NER) alkylation->ner Repair of bulky adducts mutation Mutation (Miscoding during replication) alkylation->mutation oxidative_stress->ber Repair of oxidized bases cell_cycle Cell Cycle Arrest ber->cell_cycle Allows time for repair ner->cell_cycle Allows time for repair apoptosis Apoptosis cell_cycle->apoptosis If damage is irreparable survival Cell Survival (DNA Repaired) cell_cycle->survival death Cell Death apoptosis->death

References

The Unstable Nature of Bromochloroacetonitrile: A Deep Dive into its Hydrolysis and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloroacetonitrile (BCAN) is a halogenated acetonitrile that has emerged as a significant disinfection byproduct (DBP) in drinking water. Formed during the chlorination of water containing natural organic matter and bromide ions, BCAN is of particular concern due to its potential toxicity.[1] Understanding its stability and degradation pathways is crucial for assessing its environmental fate and potential human health risks. This technical guide provides a comprehensive overview of the hydrolysis and degradation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical processes.

Haloacetonitriles (HANs), the chemical class to which BCAN belongs, are known to be unstable in aqueous environments, with their degradation primarily driven by hydrolysis.[2][3][4] This process is significantly influenced by factors such as pH and temperature. The primary hydrolysis product of HANs is the corresponding haloacetamide, which is generally considered to be less toxic.[2]

Hydrolysis and Degradation Pathways

The principal degradation pathway for this compound in aqueous solution is hydrolysis, which proceeds via a nucleophilic attack on the electrophilic carbon atom of the nitrile group.[3][4][5] This reaction leads to the formation of bromochloroacetamide as the primary degradation product.

The rate of hydrolysis is highly dependent on the pH of the solution. Under alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, readily attacks the nitrile carbon, leading to a faster degradation rate.[2][5] In neutral or acidic conditions, water acts as the nucleophile, resulting in a slower hydrolysis rate.

The general mechanism for the base-catalyzed hydrolysis of this compound to Bromochloroacetamide can be depicted as follows:

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products BCAN This compound (ClBrCH-C≡N) Intermediate Tetrahedral Intermediate BCAN->Intermediate Nucleophilic attack BCAmide Bromochloroacetamide (ClBrCH-C(=O)NH2) Intermediate->BCAmide Protonation & Rearrangement H2O_mol2 H₂O OH_ion2 OH⁻ OH_ion OH⁻ H2O_mol H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Further degradation of bromochloroacetamide can occur, leading to the formation of other byproducts, though this process is generally slower than the initial hydrolysis of BCAN.

Quantitative Data on Degradation

HaloacetonitrileConditionRate Constant (k)Reference
DichloroacetonitrilepH 7, 25°CValue not available[General trend][2]
DichloroacetonitrilepH 9, 25°CValue not available[General trend][2]
DibromoacetonitrilepH 7, 25°CValue not available[General trend][2]
DibromoacetonitrilepH 9, 25°CValue not available[General trend][2]

Note: Specific rate constants for this compound are not provided in the search results. The table illustrates the expected trend of increasing degradation with higher pH based on general information for haloacetonitriles.

Experimental Protocols

The following outlines a general experimental protocol for investigating the hydrolysis and degradation of this compound in an aqueous solution.

Objective: To determine the hydrolysis rate of this compound at different pH values and temperatures.

Materials:

  • This compound (BCAN) standard

  • Reagent water (Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate, borate) for pH control

  • Quenching agent (e.g., ascorbic acid)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

  • Internal standard for quantification

  • Glass vials with PTFE-lined septa

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • pH meter

  • Thermostated water bath or incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of BCAN in a suitable solvent (e.g., acetone). Prepare working solutions by diluting the stock solution in reagent water.

  • Kinetic Experiments:

    • Prepare a series of buffered solutions at the desired pH values (e.g., 4, 7, 9).

    • Spike the buffered solutions with the BCAN working solution to a known initial concentration.

    • Incubate the reaction vials at a constant temperature.

    • At predetermined time intervals, withdraw an aliquot from a vial.

    • Immediately quench the reaction by adding a quenching agent to prevent further degradation.

  • Sample Extraction:

    • To the quenched sample, add an internal standard.

    • Extract the BCAN and its degradation products from the aqueous phase using an appropriate organic solvent.

  • Analysis:

    • Analyze the organic extract using GC-MS to determine the concentration of BCAN remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the BCAN concentration versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.

Experimental_Workflow A Prepare BCAN Stock & Working Solutions C Spike Buffered Solutions with BCAN A->C B Prepare Buffered Solutions (Varying pH) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Analyze by GC-MS G->H I Determine Rate Constants H->I

Caption: General workflow for a BCAN hydrolysis kinetic study.

Analytical Methods

The primary analytical technique for the quantification of this compound and its degradation products in water samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6][7] This method offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of these compounds.

For sample preparation, liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to concentrate the analytes and remove interfering matrix components.[6] The choice of extraction method will depend on the specific requirements of the analysis and the sample matrix.

Conclusion

This compound is an unstable compound in aqueous environments, primarily undergoing hydrolysis to form bromochloroacetamide. The rate of this degradation is significantly influenced by pH, with faster degradation occurring under alkaline conditions. While specific quantitative kinetic data for BCAN remains an area for further research, the established trends for haloacetonitriles provide a strong indication of its behavior. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the hydrolysis and degradation pathways of this important disinfection byproduct. A thorough understanding of these processes is essential for managing the risks associated with BCAN in drinking water.

References

Methodological & Application

Application Note: Quantification of Bromochloroacetonitrile in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of bromochloroacetonitrile (BCAN) in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a disinfection byproduct (DBP) formed during water treatment processes and is of interest due to its potential health effects.[1][2] This document outlines two robust sample preparation methods: Liquid-Liquid Extraction (LLE) and Purge and Trap (P&T), followed by GC-MS analysis. Detailed experimental protocols, instrument parameters, and data presentation guidelines are provided to ensure accurate and reproducible quantification of this compound.

Introduction

Disinfection of drinking water is a critical public health measure that can lead to the formation of various disinfection byproducts (DBPs).[1] Haloacetonitriles (HANs), including this compound, are a class of nitrogenous DBPs that have demonstrated potential toxicity.[2] Consequently, sensitive and reliable analytical methods are required for their monitoring in water sources. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound in complex matrices.[2] This application note presents a comprehensive GC-MS method for the quantification of this compound.

Experimental Protocols

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) based on U.S. EPA Method 551.1 and Purge and Trap (P&T). The choice of method may depend on available equipment, required sensitivity, and laboratory workflow.

Method 1: Liquid-Liquid Extraction (LLE)

This method is adapted from U.S. EPA Method 551.1 and is suitable for the extraction of various disinfection byproducts, including haloacetonitriles.

Materials and Reagents:

  • This compound standard (analytical grade)

  • Methyl tert-butyl ether (MTBE), pesticide residue grade

  • Sodium chloride (NaCl), analytical grade, heated to 400°C for 4 hours to remove organic contaminants

  • Phosphate buffer (pH 4.8-5.5)

  • Reagent water (organic-free)

  • Separatory funnels (60 mL)

  • Autosampler vials with caps

Sample Preparation Workflow (LLE):

LLE_Workflow cluster_prep Sample Preparation sample 50 mL Water Sample add_buffer Add 1g Phosphate Buffer (pH 4.8-5.5) sample->add_buffer add_surrogate Spike with Surrogate Standard (optional) add_buffer->add_surrogate add_mtbe Add 3 mL MTBE add_surrogate->add_mtbe shake1 Shake vigorously for 2 minutes add_mtbe->shake1 add_nacl Add 10g NaCl shake1->add_nacl shake2 Shake vigorously for 10 minutes add_nacl->shake2 separate Allow phases to separate shake2->separate collect Collect MTBE layer separate->collect analyze Analyze by GC-MS collect->analyze PT_Workflow cluster_prep Sample Preparation sample 25 mL Water Sample in P&T vial add_quenching Add Quenching Agent (e.g., Ascorbic Acid) if needed sample->add_quenching pt_system Load onto Purge and Trap System add_quenching->pt_system analyze Analyze by GC-MS pt_system->analyze

References

Solid-Phase Extraction of Bromochloroacetonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the solid-phase extraction (SPE) of bromochloroacetonitrile, a common disinfection byproduct found in drinking water. While liquid-liquid extraction (LLE) is the established U.S. Environmental Protection Agency (EPA) method for its analysis, SPE offers a viable alternative with benefits such as reduced solvent consumption and potential for automation. This guide outlines methodologies using both polymeric and activated carbon-based sorbents.

Introduction to SPE for this compound Analysis

This compound is a member of the haloacetonitrile (HAN) class of disinfection byproducts, formed when chlorine disinfectants react with natural organic matter in water. Due to potential health concerns, accurate and efficient methods for its detection are crucial. Solid-phase extraction provides a robust method for the isolation and preconcentration of this compound from aqueous samples prior to chromatographic analysis. The choice of SPE sorbent is critical and depends on the specific characteristics of the analyte and the sample matrix.

Data Presentation: Performance of SPE Methods

The following tables summarize the quantitative data for different extraction methods, providing a basis for comparison.

Table 1: Recovery of Disinfection Byproducts using Different Extraction Methods

CompoundLiquid-Liquid Extraction (LLE) Recovery (%)Solid-Phase Extraction (SPE) with Polymeric Sorbent Recovery (%)
Trihalomethanes (average)30-6030-60
Haloacetic Acids (average)Not ReportedNot Reported
This compound Typically high, but specific data not provided in compared studyExpected to be in the range of other semivolatiles (30-60%), but specific data not provided[1]

Note: A direct comparison study with recovery data specifically for this compound using the exact SPE sorbent was not available. The data presented is for general classes of disinfection byproducts.[1]

Table 2: Method Detection Limits (MDLs) for Haloacetonitriles using various extraction techniques

AnalytePurge and Trap-GC-MS/MS LOD (ng/L)
Chloroacetonitrile (CAN)0.8-120.0
Dichloroacetonitrile (DCAN)0.8-120.0
Trichloroacetonitrile (TCAN)0.8-120.0
Bromoacetonitrile (BAN)0.8-120.0
This compound (BCAN) 0.8-120.0
Dibromoacetonitrile (DBAN)0.8-120.0

Note: This data is for a purge and trap method, which is another common technique for volatile organic compounds.[2]

Experimental Protocols

The following are detailed protocols for SPE of this compound using two different types of sorbents.

Protocol 1: SPE using a Polymeric Sorbent (Based on a general method for disinfection byproducts)

This protocol is adapted from a method developed for a broad range of disinfection byproducts using a modified styrene-divinylbenzene polymer sorbent.

1. Materials and Reagents

  • SPE Cartridge: Modified Styrene-Divinylbenzene Polymer (e.g., Bond Elut PPL, 1 g, 6 mL)[3]

  • Methanol (LC-MS grade)[3]

  • Ultrapure Water (acidified to pH ≈ 2.5 with HCl)[3]

  • Formic Acid (0.1%) in water[3]

  • Nitrogen gas[3]

  • Sample Collection Bottles: Amber glass[3]

  • Vacuum Manifold[3]

  • Peristaltic Pump[3]

2. Sample Preparation

  • Collect water samples in amber glass bottles.[3]

  • Filter the water sample to remove particulate matter.[3]

  • Acidify 4 L of the filtered water sample to pH ≈ 2.5 using 3 M HCl.[3]

3. SPE Procedure

  • Conditioning:

    • Place the SPE cartridges on a vacuum manifold.[3]

    • Condition the cartridges by passing 10 mL of methanol through the sorbent.[3]

    • Follow with 10 mL of acidified ultrapure water (pH 2.5). Do not allow the cartridge to dry out.[3]

  • Sample Loading:

    • Connect the water samples to the cartridges using PTFE tubing.[3]

    • Load the 4 L acidified water sample through the cartridge at a flow rate of approximately 20 mL/min using a peristaltic pump to create a vacuum.[3]

  • Washing:

    • After loading, wash the cartridge with 10 mL of 0.1% formic acid in water to remove interfering ions.[3]

  • Drying:

    • Dry the cartridge for 15 seconds using a stream of nitrogen gas.[3]

  • Elution:

    • Elute the trapped analytes with an appropriate solvent (e.g., methanol or a mixture of acetone and n-hexane). The original study focused on non-volatile DBPs and used methanol for elution.[3] For the more volatile this compound, a less polar solvent mixture might be optimal and would require methods development.

4. Analysis

  • The eluate can be concentrated and analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: SPE using Activated Carbon Sorbent (Conceptual Protocol)

Activated carbon is a well-known sorbent for a wide range of organic compounds from water. This protocol is a conceptual guideline based on the known properties of activated carbon for the extraction of haloacetonitriles.

1. Materials and Reagents

  • SPE Cartridge: Activated Carbon (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Reagent Water

  • Sodium Sulfate (anhydrous)

  • Vacuum Manifold

  • Concentrator System

2. Sample Preparation

  • Collect 1 L of water sample in a glass container.

  • If the sample contains residual chlorine, quench with a suitable agent like ascorbic acid.

  • Acidify the sample to pH 4-5 with a suitable acid.

3. SPE Procedure

  • Conditioning:

    • Place the activated carbon SPE cartridge on a vacuum manifold.

    • Rinse the cartridge with 10 mL of ethyl acetate.

    • Rinse the cartridge with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining polar impurities.

  • Drying:

    • Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 5 mL aliquots of ethyl acetate or a mixture of acetone and hexane.

    • Collect the eluate in a collection tube.

4. Post-Elution Processing and Analysis

  • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analyze the concentrated extract using GC-ECD or GC-MS.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the logical flow of the SPE protocols.

SPE_Workflow_Polymeric cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Collect 4L Water Sample Filter Filter Sample Sample->Filter Acidify Acidify to pH 2.5 Filter->Acidify Condition Condition Cartridge (Methanol, Acidified Water) Acidify->Condition Load Load Sample (20 mL/min) Condition->Load Wash Wash Cartridge (0.1% Formic Acid) Load->Wash Dry Dry with Nitrogen Wash->Dry Elute Elute Analytes Dry->Elute Analyze GC-ECD or GC-MS Analysis Elute->Analyze

Caption: Workflow for SPE of this compound using a Polymeric Sorbent.

SPE_Workflow_Activated_Carbon cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-Elution & Analysis Sample Collect 1L Water Sample Quench Quench Residual Chlorine Sample->Quench Acidify Acidify to pH 4-5 Quench->Acidify Condition Condition Cartridge (Ethyl Acetate, Methanol, Water) Acidify->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash with Reagent Water Load->Wash Dry Dry Under Vacuum Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute DryEluate Dry Eluate (Na2SO4) Elute->DryEluate Concentrate Concentrate to 1 mL DryEluate->Concentrate Analyze GC-ECD or GC-MS Analysis Concentrate->Analyze

Caption: Conceptual Workflow for SPE of this compound using Activated Carbon.

References

Studying DNA Adduct Formation by Bromochloroacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloroacetonitrile (BCAN) is a disinfection byproduct formed during water chlorination. As a member of the haloacetonitrile class of compounds, BCAN has raised concerns due to its potential genotoxicity. This document provides detailed application notes and experimental protocols for studying DNA adduct formation by BCAN, a critical step in assessing its carcinogenic potential. The primary DNA adduct formed by haloacetonitriles is 7-(cyanomethyl)guanine.[1] Understanding the formation and repair of this adduct is crucial for evaluating the risk associated with BCAN exposure.

Data Presentation

While specific quantitative data for BCAN-DNA adduct formation remains limited in publicly available literature, this section provides a framework for presenting such data once obtained through the protocols outlined below. Data should be organized to clearly display the dose-dependent and time-course nature of adduct formation.

Table 1: Quantification of 7-(cyanomethyl)guanine Adducts by LC-MS/MS

BCAN Concentration (µM)Treatment Time (hr)Adduct Level (adducts per 10^8 nucleotides)Standard Deviation
Control24--
106Data Point 1SD1
1012Data Point 2SD2
1024Data Point 3SD3
506Data Point 4SD4
5012Data Point 5SD5
5024Data Point 6SD6
1006Data Point 7SD7
10012Data Point 8SD8
10024Data Point 9SD9

Table 2: Relative Adduct Levels Determined by 32P-Postlabeling Assay

BCAN Concentration (µM)Treatment Time (hr)Relative Adduct Level (RAL) x 10^8Standard Deviation
Control24--
1024RAL Value 1SD1
5024RAL Value 2SD2
10024RAL Value 3SD3

Experimental Protocols

Protocol 1: In Vitro DNA Adduct Formation with Calf Thymus DNA

This protocol describes the initial step of reacting BCAN with purified DNA to generate adducts for analytical standard development and preliminary characterization.

Materials:

  • This compound (BCAN)

  • Calf Thymus DNA

  • Phosphate buffer (pH 7.4)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Formic acid

  • HPLC-grade water and solvents

Procedure:

  • Dissolve calf thymus DNA in phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

  • Add the desired concentration of BCAN to the DNA solution. A concentration-dependent reaction should be investigated.

  • Incubate the mixture at 37°C for a specified time (e.g., 24 hours).

  • After incubation, precipitate the DNA by adding two volumes of cold ethanol and centrifuging.

  • Wash the DNA pellet with 70% ethanol and then resuspend in a small volume of water.

  • To characterize the adducts, perform enzymatic and acid hydrolysis on separate aliquots of the BCAN-treated DNA.[1]

    • Enzymatic Hydrolysis: Incubate the DNA with micrococcal nuclease and spleen phosphodiesterase to digest the DNA to nucleosides.[1]

    • Acid Hydrolysis: Treat the DNA with formic acid to release the purine bases, including the adducted guanine.[1]

  • Analyze the hydrolysates by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection to identify and characterize the 7-(cyanomethyl)guanine adduct.[1]

experimental_workflow_in_vitro cluster_prep DNA Preparation & Reaction cluster_hydrolysis Adduct Characterization cluster_analysis Analysis dna Calf Thymus DNA in Buffer bcan Add BCAN dna->bcan incubate Incubate at 37°C bcan->incubate precipitate Precipitate & Wash DNA incubate->precipitate enzymatic Enzymatic Hydrolysis (Micrococcal Nuclease, Spleen Phosphodiesterase) precipitate->enzymatic acid Acid Hydrolysis (Formic Acid) precipitate->acid hplc HPLC-Fluorescence/MS enzymatic->hplc acid->hplc

In Vitro BCAN-DNA Adduct Formation Workflow.
Protocol 2: 32P-Postlabeling Assay for BCAN-DNA Adducts

This ultrasensitive method is suitable for detecting low levels of DNA adducts in biological samples.[2][3]

Materials:

  • DNA sample (from treated cells or tissues)

  • Micrococcal nuclease/spleen phosphodiesterase digestion mix

  • Nuclease P1

  • T4 Polynucleotide kinase

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates

  • Solvent systems for TLC

  • Phosphorimager

Procedure:

  • DNA Digestion: Digest 5-10 µg of DNA to 3'-monophosphate nucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.[4]

  • Adduct Enrichment (Optional but Recommended): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides which are often resistant to this enzyme.[5]

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating with T4 polynucleotide kinase and [γ-32P]ATP.[3]

  • Chromatographic Separation: Separate the 32P-labeled adducts from excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).[3][6]

  • Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager and quantify the radioactivity to determine the relative adduct levels (RAL).[3]

p32_postlabeling_workflow dna DNA Sample digestion Enzymatic Digestion (MNase/SPD) dna->digestion enrichment Adduct Enrichment (Nuclease P1) digestion->enrichment labeling 5'-End Labeling (T4 PNK, [γ-32P]ATP) enrichment->labeling tlc Multi-dimensional TLC labeling->tlc detection Phosphorimager Detection & Quantification tlc->detection dna_damage_response cluster_ber Base Excision Repair (BER) cluster_ddr DNA Damage Response (DDR) bcan This compound (BCAN) dna_damage DNA Damage (7-(cyanomethyl)guanine) bcan->dna_damage glycosylase DNA Glycosylase dna_damage->glycosylase Primary Repair atm_atr ATM/ATR Activation dna_damage->atm_atr Damage Signaling ap_endo AP Endonuclease glycosylase->ap_endo pol_lig DNA Polymerase & Ligase ap_endo->pol_lig repair DNA Repair pol_lig->repair chk1_chk2 Chk1/Chk2 Activation atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Bromochloroacetonitrile in Tap Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Bromochloroacetonitrile (BCAN) in tap water. Our aim is to help you improve detection limits and resolve common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound (BCAN) in tap water?

A1: The most prevalent methods for BCAN analysis in drinking water are gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS). GC is often coupled with an electron capture detector (GC-ECD) as outlined in EPA Method 551.1, or a mass spectrometer (GC/MS).[1][2] Purge and trap GC/MS is another sensitive technique used for volatile organic compounds like BCAN. LC/MS/MS offers the advantage of direct measurement without extensive sample preparation.[3]

Q2: Why is the stability of haloacetonitriles a concern, and how can I mitigate it?

A2: Haloacetonitriles (HANs), including BCAN, are known to be unstable and can degrade, especially under basic conditions.[4] It is crucial to analyze samples as soon as possible after collection. To prevent degradation, samples should be dechlorinated at the time of collection. Ascorbic acid is a commonly used quenching agent for this purpose.[3]

Q3: What are the typical detection limits for BCAN in tap water?

A3: Detection limits for BCAN can vary depending on the analytical method and instrumentation used. See the table below for a summary of reported detection limits.

Data Presentation: Detection Limits for this compound (BCAN)

Analytical MethodDetection Limit (µg/L)Practical Quantification Level (PQL) (µg/L)Reference
EPA Method 551.1 (GC-ECD)<0.03~0.5[2]
Purge and Trap-GC-MS/MS0.0008 - 0.120 (as part of a mix of 6 HANs)0.0015 - 0.300 (as part of a mix of 6 HANs)
LC/MS/MS (Triple Quadrupole)Not explicitly stated, but capable of measuring at or below the provisional target concentration of 0.06 mg/L (60 µg/L) for a mix of HANs.Not explicitly stated[3]

Experimental Protocols

Method 1: Analysis of this compound using Purge and Trap-Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)

This protocol is adapted from a method for the simultaneous determination of six haloacetonitriles in finished water.

1. Sample Collection and Preservation:

  • Collect water samples in appropriate containers.

  • Immediately add a quenching agent, such as ascorbic acid, to prevent further reaction of disinfectants.

  • Analyze samples as soon as possible, preferably within 6 hours of collection, due to the instability of HANs.

2. Purge and Trap Conditions:

  • Trap: Utilize a multi-bed adsorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • Sample Volume: 25 mL.

  • Purge Temperature: 35 °C.

  • Purge Time: 11 minutes.

  • Desorption Temperature: 190 °C.

  • Desorption Time: 1 minute.

3. Gas Chromatography (GC) Conditions:

  • Column: Rxi-624Sil MS (60 m x 0.25 mm x 1.40 µm) or equivalent.

  • Injection: Split injection with a ratio of 1:10.

  • Carrier Gas: Helium with a linear velocity of 30 cm/s.

  • Oven Program: Implement a temperature program suitable for the separation of volatile compounds.

4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Quantitation: External standard method.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Based Methods
IssuePossible CausesRecommended Actions
Poor Peak Shape (Tailing) - Active sites in the injector liner or column. - Column contamination. - Incompatible solvent.- Use a deactivated liner and/or trim the first few centimeters of the column. - Bake out the column according to the manufacturer's instructions. - Ensure the sample solvent is appropriate for the column phase.
Poor Peak Shape (Fronting) - Column overload. - Inappropriate injection temperature.- Dilute the sample or reduce the injection volume. - Optimize the injector temperature to ensure complete and rapid volatilization.
Broad Peaks - Low carrier gas flow rate. - Leaks in the system. - Large injection volume.- Check and adjust the carrier gas flow rate. - Perform a leak check of the GC system. - Reduce the injection volume.
Low Sensitivity/Poor Response - Contaminated injector port or detector. - Degraded column. - Incorrect split ratio.- Clean the injector port and detector. - Replace the GC column. - Optimize the split ratio to allow more analyte to reach the column.
Ghost Peaks/Carryover - Contamination from a previous high-concentration sample. - Septum bleed.- Run solvent blanks to clean the system. - Use high-quality, low-bleed septa and replace them regularly.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate or oven temperature. - Leaks in the system.- Ensure stable carrier gas pressure and flow. - Verify the accuracy and stability of the GC oven temperature. - Perform a leak check.
Guide 2: Purge and Trap System
IssuePossible CausesRecommended Actions
Poor Purge Efficiency for BCAN - Incorrect purge flow rate. - Suboptimal purge temperature.- Optimize the purge flow rate; for brominated compounds, a rate of 35-40 mL/minute is often effective.[5] - Adjust the sample temperature; higher temperatures can increase purge efficiency but may also increase water vapor transfer.[6]
Analyte Breakthrough (Loss of BCAN) - Trap is saturated or exhausted. - Incorrect trap type for the analytes.- Replace the purge trap. - Ensure the trap contains adsorbents suitable for retaining BCAN.
Water Interference - Inefficient moisture removal. - High sample purge temperature.- Optimize the dry purge time and flow rate to remove excess water.[6] - Consider lowering the sample purge temperature.[6]
Carryover - Incomplete baking of the trap. - Cold spots in the transfer line.- Ensure the bake temperature and time are sufficient to clean the trap after each run.[5] - Check for and eliminate any cold spots in the system.
Guide 3: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
IssuePossible CausesRecommended Actions
Matrix Effects (Signal Suppression or Enhancement) - Co-eluting compounds from the tap water matrix interfering with ionization.- Optimize chromatographic separation to resolve BCAN from interfering matrix components. - Use a matrix-matched calibration curve. - Consider sample cleanup techniques like solid-phase extraction (SPE).
Low Sensitivity - Suboptimal ionization source parameters. - Inefficient mobile phase composition.- Tune the MS source parameters (e.g., gas flows, temperatures, voltages) for BCAN. - Optimize the mobile phase composition (solvents and additives) to enhance ionization.
Poor Peak Shape - Column degradation. - Inappropriate mobile phase pH.- Replace the LC column. - Adjust the mobile phase pH to ensure BCAN is in a suitable ionic state for good chromatography.
Inconsistent Results - Fluctuations in LC pump flow rate. - Instability of the MS detector.- Check the LC pump for consistent flow and pressure. - Perform a system suitability check and recalibrate the MS if necessary.

Visualizations

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tap Water Sample Quench Add Quenching Agent (e.g., Ascorbic Acid) Sample->Quench PT Purge and Trap Quench->PT GC Gas Chromatography PT->GC MS Mass Spectrometry GC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Experimental workflow for BCAN analysis using Purge and Trap GC/MS.

Troubleshooting_Peak_Tailing_GC Start Poor Peak Shape: Tailing Observed CheckLiner Check Injector Liner Start->CheckLiner LinerAction Replace with a Deactivated Liner CheckLiner->LinerAction Dirty or Active CheckColumn Column Contamination Suspected? CheckLiner->CheckColumn Clean & Deactivated LinerAction->CheckColumn TrimColumn Trim 10-15 cm from Column Inlet Bakeout Bake Out Column TrimColumn->Bakeout CheckColumn->TrimColumn Yes CheckSolvent Check Sample Solvent Compatibility CheckColumn->CheckSolvent No Bakeout->CheckSolvent ChangeSolvent Change to a More Compatible Solvent CheckSolvent->ChangeSolvent Incompatible End Peak Shape Improved CheckSolvent->End Compatible ChangeSolvent->End

Caption: Troubleshooting flowchart for addressing peak tailing in GC analysis.

References

Technical Support Center: Analysis of Bromochloroacetonitrile in Aqueous Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromochloroacetonitrile (BCAN) in aqueous samples. The inherent instability of BCAN can present analytical challenges. This guide offers practical solutions and detailed protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No BCAN Detection in a Spiked Sample Degradation during sample storage: BCAN is susceptible to hydrolysis, especially at neutral to alkaline pH and elevated temperatures.Ensure proper sample preservation immediately after collection. Adjust the sample pH to < 5 with sulfuric acid and store at 4°C. Analyze the sample as soon as possible.
Inefficient extraction: The extraction solvent and technique may not be optimal for BCAN.Use methyl tert-butyl ether (MTBE) or pentane for liquid-liquid extraction as recommended in EPA Method 551.1. Ensure vigorous shaking for adequate phase mixing.
Instrumental issues: The gas chromatograph with electron capture detector (GC-ECD) may not be properly calibrated or the detector may be contaminated.Calibrate the GC-ECD with fresh BCAN standards. Clean the detector according to the manufacturer's instructions. Check for leaks in the GC system.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system: The injector liner, column, or detector can have active sites that interact with BCAN.Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions. In some cases, using a different column phase may be beneficial.
Co-elution with interfering compounds: Other compounds in the sample matrix may have similar retention times to BCAN.Optimize the GC temperature program to improve separation. Confirm the peak identity using a second, dissimilar GC column or by gas chromatography-mass spectrometry (GC-MS).
Inconsistent or Non-Reproducible Results Variable sample preservation: Inconsistent pH adjustment or storage temperature can lead to varying degrees of BCAN degradation.Strictly adhere to the sample preservation protocol for all samples. Use a calibrated pH meter and a reliable refrigerator/cooler.
Contamination: Contamination can be introduced from glassware, solvents, or the autosampler.Use high-purity solvents and thoroughly cleaned glassware. Run solvent blanks to check for contamination.
Matrix Effects Interference from sample components: The sample matrix can enhance or suppress the detector response to BCAN.Prepare calibration standards in a matrix that closely matches the sample matrix. If not feasible, use the standard addition method for quantification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in aqueous samples?

This compound (BCAN) is susceptible to hydrolysis, a chemical reaction where water breaks down the molecule. This degradation is base-catalyzed, meaning it occurs more rapidly at higher pH (alkaline conditions). The hydrolysis of BCAN proceeds through the formation of bromochloroacetamide as an intermediate, which is then further hydrolyzed to bromochloroacetic acid.

Q2: What are the optimal storage conditions for aqueous samples containing BCAN?

To minimize degradation, aqueous samples for BCAN analysis should be preserved immediately upon collection. The recommended procedure is to:

  • Adjust the pH: Add a sufficient amount of sulfuric acid to lower the sample pH to a range of 4.5-5.0. This significantly slows down the base-catalyzed hydrolysis.

  • Refrigerate: Store the samples at 4°C. Lower temperatures decrease the rate of chemical reactions, including hydrolysis.

  • Dechlorinate: If the sample contains residual chlorine, it should be quenched to prevent further formation of disinfection byproducts. Ammonium chloride is a suitable quenching agent for samples intended for haloacetonitrile analysis.

  • Analyze promptly: Despite preservation, it is best to analyze the samples as soon as possible, ideally within 14 days of collection.

Q3: What is the expected half-life of BCAN in water?

The stability of BCAN is highly dependent on the pH and temperature of the water. In a study on haloacetonitrile stability, it was found that di- and tri-haloacetonitriles, which include BCAN, degraded by 70-100% in a buffer solution at 37°C over three days[1][2]. At 25°C and a pH of 8.32, the half-life of this compound has been reported to be 55 hours.

Q4: Can you provide a summary of the analytical method for BCAN?

The standard method for the determination of this compound in drinking water is EPA Method 551.1 . The key steps are:

  • Sample Preservation: Adjust the pH to 4.5-5.0 with sulfuric acid and add a dechlorinating agent (e.g., ammonium chloride) if necessary. Store at 4°C.

  • Extraction: Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE) or pentane. A salting-out agent, such as sodium sulfate, is added to improve extraction efficiency.

  • Analysis: Analyze the extract using a gas chromatograph equipped with a capillary column and an electron capture detector (GC-ECD).

  • Quantification: Quantify the BCAN concentration by comparing the peak area to a calibration curve prepared from BCAN standards.

Data on BCAN Stability

The following table summarizes the degradation of di- and tri-haloacetonitriles (including BCAN) under specific conditions.

Matrix Temperature Duration Degradation Reference
Buffer Solution37°C3 days70-100%[1][2]
Cell Culture Media37°C3 days70-100%[1][2]

Note: Di- and tri-haloacetonitriles were found to be less stable in cell culture media compared to buffer solution, potentially due to reactions with nucleophiles like amino acids present in the media.[1]

Experimental Protocols

Detailed Protocol for Sample Preservation
  • Materials:

    • 60-mL amber glass vials with PTFE-lined screw caps

    • Concentrated sulfuric acid (H₂SO₄)

    • Ammonium chloride (NH₄Cl) (if residual chlorine is present)

    • pH indicator strips or a calibrated pH meter

  • Procedure:

    • If the sample contains residual chlorine, add approximately 10 mg of ammonium chloride to a 60-mL sample bottle before collecting the sample.

    • Collect the aqueous sample in the vial, ensuring no headspace (air bubbles) remains.

    • Add 2-3 drops of concentrated sulfuric acid to the sample.

    • Cap the vial and invert several times to mix.

    • Check the pH of the sample to ensure it is between 4.5 and 5.0. If necessary, add more acid dropwise and re-check the pH.

    • Store the preserved sample at 4°C in the dark until analysis.

Detailed Protocol for BCAN Analysis (Based on EPA Method 551.1)
  • Materials:

    • Gas chromatograph with an electron capture detector (GC-ECD)

    • Appropriate capillary column (e.g., DB-5 or equivalent)

    • Methyl tert-butyl ether (MTBE) or pentane (pesticide grade)

    • Anhydrous sodium sulfate (granular)

    • BCAN analytical standard

    • Volumetric flasks, pipettes, and syringes

  • Procedure:

    • Sample Preparation:

      • Allow the preserved sample to come to room temperature.

      • Measure 50 mL of the sample into a separatory funnel.

      • Add 10 g of anhydrous sodium sulfate and shake to dissolve.

    • Extraction:

      • Add 3 mL of MTBE (or 5 mL of pentane) to the separatory funnel.

      • Shake the funnel vigorously for 2 minutes, venting periodically.

      • Allow the layers to separate for at least 2 minutes.

      • Collect the upper organic layer (the extract) in a clean vial.

    • GC-ECD Analysis:

      • Set up the GC-ECD with the appropriate parameters (injector temperature, oven temperature program, detector temperature, and gas flows). These will need to be optimized for your specific instrument and column.

      • Inject a 1-2 µL aliquot of the extract into the GC.

      • Record the resulting chromatogram.

    • Calibration and Quantification:

      • Prepare a series of calibration standards of BCAN in the extraction solvent.

      • Analyze the standards using the same GC-ECD method.

      • Create a calibration curve by plotting the peak area versus the concentration of the standards.

      • Determine the concentration of BCAN in the sample extract from the calibration curve and calculate the concentration in the original aqueous sample, accounting for the extraction volume.

Visualizations

BCAN_Degradation_Pathway BCAN This compound (C₂HBrClN) Intermediate Bromochloroacetamide (C₂H₃BrClNO) BCAN->Intermediate + H₂O H2O Water (H₂O) (Hydrolysis) Final_Product Bromochloroacetic Acid (C₂H₂BrClO₂) Intermediate->Final_Product + H₂O

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection Preservation 2. Preservation (pH adjustment, Refrigeration) Sample_Collection->Preservation Dechlorination 3. Dechlorination (if necessary) Preservation->Dechlorination Extraction 4. Liquid-Liquid Extraction Dechlorination->Extraction GC_Analysis 5. GC-ECD Analysis Extraction->GC_Analysis Quantification 6. Quantification GC_Analysis->Quantification

Caption: Experimental workflow for BCAN analysis.

Troubleshooting_Logic action_node action_node Start Problem: Low/No BCAN Signal Check_Preservation Was Sample Preserved Correctly? Start->Check_Preservation Check_Extraction Was Extraction Performed Correctly? Check_Preservation->Check_Extraction Yes action_node_1 Action: Review and correct preservation protocol. Check_Preservation->action_node_1 No Check_Instrument Is GC-ECD Working Correctly? Check_Extraction->Check_Instrument Yes action_node_2 Action: Review and optimize extraction procedure. Check_Extraction->action_node_2 No action_node_3 Action: Calibrate and maintain GC-ECD. Check_Instrument->action_node_3 No action_node_4 Consider Matrix Effects or other issues. Check_Instrument->action_node_4 Yes

Caption: Troubleshooting logic for low BCAN signal.

References

Selection of quenching agents for Bromochloroacetonitrile analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of bromochloroacetonitrile (BCAN), a common disinfection byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is a quenching agent necessary for this compound (BCAN) analysis in water samples?

A1: To ensure accurate measurement of BCAN concentrations, it is crucial to halt the chemical reactions between disinfectants (like chlorine) and organic or inorganic materials in the water sample immediately after collection. This is achieved by adding a quenching agent, which neutralizes the residual disinfectant, preventing the further formation of BCAN and other disinfection by-products (DBPs) during the sample holding time before analysis.[1][2][3]

Q2: What are the most common quenching agents used for DBP analysis?

A2: Commonly used quenching agents include ascorbic acid, sodium sulfite, sodium arsenite, sodium borohydride, and ammonium chloride.[1][2][4] However, their suitability varies depending on the specific DBP being analyzed.

Q3: Which quenching agent is recommended for BCAN analysis?

A3: For the analysis of haloacetonitriles (HANs), including BCAN, ascorbic acid is generally the most recommended quenching agent.[1][2][5] It effectively neutralizes residual chlorine without significantly degrading most HAN species.[1][3]

Q4: Are there any quenching agents I should avoid for BCAN analysis?

A4: Yes. Sodium sulfite and sodium thiosulfate should be avoided as they have been shown to cause the rapid degradation of dihaloacetonitriles, including BCAN.[1][2][4]

Q5: Can ammonium chloride be used as a quenching agent for BCAN?

A5: While ammonium chloride can be used and is suggested as an alternative to sodium sulfite, it can lead to the formation of chloramine.[1][3] Chloramine itself can react with other substances in the sample and may interfere with the analysis of certain DBPs.[3][6] Some studies have also shown that ammonium chloride can cause the degradation of other organic DBPs over time.[2][5]

Q6: How does pH affect BCAN stability during sample storage?

A6: Haloacetonitriles are susceptible to hydrolysis, and their stability is pH-dependent.[7] Under neutral to alkaline conditions, HANs can hydrolyze to form the corresponding haloacetic acids.[1] To enhance stability, it is often recommended to acidify the sample.

Q7: What is the recommended preservation protocol for BCAN samples?

A7: A widely recommended protocol involves quenching with ascorbic acid and acidifying the sample to a pH of around 3.5 with sulfuric acid.[3][6] Samples should also be stored at a low temperature (≤6°C) and protected from light to minimize degradation.[8][9] Analysis should be performed as soon as possible after collection.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no BCAN detected in a sample where it is expected. 1. Analyte Degradation: The quenching agent used may be degrading the BCAN. 2. Improper pH: The sample pH may be too high, leading to hydrolysis. 3. Extended Holding Time: The sample was stored for too long before analysis.1. Switch to Ascorbic Acid: If you are using sodium sulfite or thiosulfate, switch to ascorbic acid.[1][2] 2. Acidify Sample: Adjust the sample pH to approximately 3.5 using sulfuric acid immediately after quenching.[3][6] 3. Prompt Analysis: Analyze samples as soon as possible after collection, ideally within 7 days.[8][10]
Inconsistent or non-reproducible BCAN results. 1. Continued DBP Formation: The quenching agent was not added immediately after sample collection. 2. Variable Storage Conditions: Inconsistent temperature or light exposure during storage.1. Immediate Quenching: Add the quenching agent to the collection bottle immediately upon sampling. 2. Standardize Storage: Ensure all samples are stored at ≤6°C in the dark.[9]
Interference peaks in the chromatogram. 1. Quenching Agent Byproducts: The quenching agent or its reaction products may be interfering with the analysis. (e.g., chloramine from ammonium chloride). 2. Contaminated Reagents or Glassware: Impurities in the quenching agent, acid, or on the glassware.1. Use Ascorbic Acid: Ascorbic acid is known to provide a cleaner chromatographic baseline compared to ammonium chloride.[3][6] 2. Use High-Purity Reagents: Ensure all reagents are of analytical grade and glassware is thoroughly cleaned.

Data Summary: Quenching Agent Suitability for Haloacetonitriles (HANs)

Quenching AgentSuitability for HANs (including BCAN)Key Considerations
Ascorbic Acid Recommended Generally the best choice for organic DBPs.[2][5] May cause degradation of trichloroacetonitrile (TCAN), but is suitable for BCAN.[1]
Sodium Sulfite Not Recommended Causes rapid degradation of HANs.[1][4]
Sodium Thiosulfate Not Recommended Similar to sodium sulfite, can cause degradation of some organic DBPs.[2]
Ammonium Chloride Use with Caution An alternative, but can form chloramine which may interfere with analysis and degrade other DBPs.[1][3]
Sodium Arsenite Acceptable Shown to be suitable for HANs, but less commonly used due to its toxicity.[1]
Sodium Borohydride Acceptable Shown to be suitable for HANs, but less commonly used than ascorbic acid.[1]

Experimental Protocols

Protocol 1: Sample Collection and Preservation for BCAN Analysis

Objective: To properly collect and preserve a water sample for the analysis of this compound.

Materials:

  • Amber glass vials with PTFE-lined screw caps.

  • Ascorbic acid solution (e.g., 10 mg/mL in deionized water).

  • Sulfuric acid (concentrated, analytical grade).

  • Pipettes.

  • pH indicator strips or a calibrated pH meter.

  • Ice chest and ice.

Procedure:

  • Pre-dose Collection Vials: Before heading to the sampling site, add the required volume of ascorbic acid solution to each sample vial to achieve a final concentration of approximately 50 mg/L.[2] For a 40 mL vial, this would be 200 µL of a 10 mg/mL solution.

  • Sample Collection: At the sampling site, carefully fill the pre-dosed vial with the sample water, ensuring to minimize headspace to prevent volatilization of the analytes.[2]

  • Acidification: Immediately after filling, add a small amount of concentrated sulfuric acid to adjust the pH to approximately 3.5. This typically requires only a few microliters. Cap the vial and invert several times to mix.

  • pH Verification: Using a pH strip or meter on a separate, sacrificial sample aliquot, confirm that the pH is within the target range.

  • Labeling and Storage: Clearly label each vial with the sample ID, date, and time of collection.

  • Cold Storage: Place the samples in an ice chest with sufficient ice to cool them to and maintain them at ≤6°C.[9]

  • Transport and Analysis: Transport the samples to the laboratory and analyze them as soon as possible, ideally within 7 days.

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_preservation Sample Preservation cluster_analysis Analysis A Prepare Vials with Ascorbic Acid B Collect Water Sample A->B Pre-dosing C Acidify to pH 3.5 with Sulfuric Acid B->C Immediate D Store at ≤6°C C->D E Transport to Lab D->E F BCAN Quantification (e.g., GC-ECD, LC-MS/MS) E->F

Caption: Experimental workflow for BCAN sample collection and preservation.

logical_relationship cluster_yes cluster_no start Select Quenching Agent for This compound (BCAN) Analysis q1 Is the primary goal to analyze only Haloacetonitriles (HANs)? start->q1 ans_yes Use Ascorbic Acid q1->ans_yes Yes q2 Are other organic DBPs (e.g., HALs, HKs) also being analyzed? q1->q2 No ans_no_yes Ascorbic Acid is still the recommended choice. q2->ans_no_yes Yes ans_no_no Avoid Sodium Sulfite and Thiosulfate due to HAN degradation. q2->ans_no_no No

Caption: Decision tree for selecting a quenching agent for BCAN analysis.

References

Troubleshooting peak tailing in gas chromatography of Bromochloroacetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the gas chromatography (GC) analysis of bromochloroacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a phenomenon in gas chromatography where the peak shape is asymmetrical, with a trailing edge that extends from the peak maximum.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[3][4] A tailing factor or asymmetry factor greater than 1.5 is often an indicator that the issue should be investigated.[3]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a polar and halogenated compound. Polar analytes are susceptible to secondary interactions with active sites within the GC system, such as silanol groups in the liner or on the column surface.[3][5] These interactions can lead to peak tailing. Halogenated compounds can also interact with components of the GC system, potentially leading to peak shape distortions.

Q3: What are the primary causes of peak tailing for all compounds in a chromatogram?

A3: If all peaks in your chromatogram, including the solvent peak, are tailing, the cause is likely a physical issue within the GC system.[4][6] Common causes include:

  • Improper column installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path.[3][4]

  • Leaks: Leaks in the system can disrupt the carrier gas flow and lead to peak distortion.

  • Contamination: Gross contamination at the head of the column can affect the interaction of all analytes with the stationary phase.[7]

Q4: If only the this compound peak is tailing, what are the likely causes?

A4: When only a specific peak, such as this compound, exhibits tailing, it typically points to a chemical interaction between the analyte and the GC system.[6] Potential causes include:

  • Active sites: Interaction with active silanol groups in a non-deactivated or contaminated injector liner is a common cause.[8][9]

  • Column degradation: The stationary phase at the beginning of the column can degrade over time, creating active sites.[7]

  • Incompatible stationary phase: The polarity of the stationary phase may not be optimal for the analysis of this polar compound.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for This compound all_peaks_tail Do all peaks tail? start->all_peaks_tail physical_issues Address Physical Issues all_peaks_tail->physical_issues Yes chemical_issues Address Chemical Interactions all_peaks_tail->chemical_issues No check_column_install Check Column Installation: - Proper cut - Correct depth physical_issues->check_column_install check_leaks Perform Leak Check physical_issues->check_leaks trim_column_front Trim 10-20 cm from Column Inlet physical_issues->trim_column_front end Peak Shape Improved check_column_install->end check_leaks->end trim_column_front->end replace_liner Replace with a Deactivated Liner chemical_issues->replace_liner use_inert_column Consider a More Inert Column chemical_issues->use_inert_column optimize_method Optimize GC Method Parameters chemical_issues->optimize_method replace_liner->end use_inert_column->end optimize_method->end GC_Components cluster_inlet Inlet System cluster_column GC Column cluster_method Method Parameters Liner Liner Deactivation PeakShape Peak Shape (Symmetry) Liner->PeakShape affects Installation Column Installation Installation->PeakShape affects Temperature Inlet Temperature Temperature->PeakShape affects StationaryPhase Stationary Phase Polarity StationaryPhase->PeakShape affects Contamination Column Contamination Contamination->PeakShape affects Dimensions Column Dimensions (ID, Length, Film) Dimensions->PeakShape affects FlowRate Carrier Gas Flow Rate FlowRate->PeakShape affects OvenTemp Oven Temperature Program OvenTemp->PeakShape affects

References

Enhancing Bromochloroacetonitrile Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Bromochloroacetonitrile synthesis. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Verify Reagent Quality: Ensure the purity and reactivity of starting materials, especially N-halosuccinimides, as they can degrade over time. - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time. For the mixed N-halosuccinimide reaction with cyanoacetic acid, a slightly longer reaction time of around 30 minutes may be necessary.[1] - Ensure Efficient Stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing of reactants.
Product Decomposition - Control Reaction Temperature: The reaction can be exothermic. Use an ice bath to maintain a low temperature, especially during the addition of reagents, to prevent the decomposition of the product.[1] - Minimize Exposure to Base: this compound is sensitive to basic conditions which can cause discoloration and decomposition. Avoid strong bases during workup. A wash with a dilute solution of sodium hydroxide should be performed cautiously.[1]
Losses During Workup - Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent (e.g., methylene chloride) and performing multiple extractions.[1] - Careful Distillation: this compound is volatile. Use a fractional distillation setup and carefully control the pressure and temperature to avoid loss of product.

Issue 2: Impure Product (Presence of Side Products)

Potential CauseRecommended Solution
Formation of Dihaloacetonitriles - Precise Stoichiometry: Carefully control the molar ratios of N-bromosuccinimide and N-chlorosuccinimide to favor the formation of the mixed halogenated product. - Fractional Distillation: Utilize a high-efficiency distillation column (e.g., Widmer or spinning-band column) to separate this compound from dibromoacetonitrile and dichloroacetonitrile, which have different boiling points.[1]
Unreacted Starting Materials - Monitor Reaction Completion: Use GC-MS to confirm the consumption of starting materials before quenching the reaction. - Purification: Unreacted chloroacetonitrile or cyanoacetic acid can be removed during the distillation step.
Hydrolysis of Product - Anhydrous Conditions: While the reaction with N-halosuccinimides is performed in water, subsequent workup and storage should be under anhydrous conditions to prevent hydrolysis of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common methods are:

  • Reaction of Mixed N-Halosuccinimides with Cyanoacetic Acid: This method involves the simultaneous addition of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to cyanoacetic acid in an aqueous medium. The resulting product mixture, containing dibromoacetonitrile, dichloroacetonitrile, and this compound, is then separated by fractional distillation.[2]

  • Bromination of Chloroacetonitrile: This involves the direct bromination of chloroacetonitrile. This method requires careful control of the reaction conditions to achieve selective monobromination and avoid the formation of dibrominated byproducts.[2]

Q2: What are the expected yields for this compound synthesis?

A2: While specific yields for this compound are not widely reported, the analogous syntheses of dichloroacetonitrile and dibromoacetonitrile using the N-halosuccinimide method can provide an estimate. The synthesis of dichloroacetonitrile from cyanoacetic acid and N-chlorosuccinimide has reported yields of 55-65%, while the synthesis of dibromoacetonitrile has reported yields of 75-87%.[1] The yield of this compound is expected to be within this range but will be highly dependent on the efficiency of the fractional distillation to isolate the desired product from the mixture of dihaloacetonitriles.

Q3: What are the key parameters to control for maximizing purity?

A3: The key parameters for maximizing purity are:

  • Stoichiometry of Halogenating Agents: Precise control over the ratio of N-bromosuccinimide to N-chlorosuccinimide is critical to influence the statistical distribution of the dihaloacetonitrile products.

  • Reaction Temperature: Maintaining a low temperature during the reaction minimizes side reactions and product decomposition.[1]

  • Efficient Fractional Distillation: A high-performance distillation setup is essential for separating this compound from the other dihaloacetonitrile byproducts due to their close boiling points.[1]

Q4: How can I monitor the progress of the reaction and the purity of the product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring the reaction progress and assessing the purity of the final product. It allows for the identification and quantification of the starting materials, the desired product (this compound), and any side products (dibromoacetonitrile, dichloroacetonitrile).[3][4]

Q5: What are the common impurities I should look for?

A5: Common impurities include:

  • Dibromoacetonitrile and Dichloroacetonitrile: These are the major side products when using the mixed N-halosuccinimide method.

  • Unreacted Chloroacetonitrile or Cyanoacetic Acid: Incomplete reaction can leave starting materials in the product mixture.

  • Succinimide: This is a byproduct of the reaction with N-halosuccinimides and is typically removed during the workup by washing.[1]

  • Hydrolysis Products: Although less common under controlled conditions, hydrolysis of the nitrile group can lead to the corresponding amides or carboxylic acids.

Experimental Protocols

Method 1: Synthesis from Mixed N-Halosuccinimides and Cyanoacetic Acid (Adapted from Dihaloacetonitrile Synthesis)

This protocol is an adaptation of the established synthesis for dibromoacetonitrile and dichloroacetonitrile.[1]

Materials:

  • Cyanoacetic acid

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Methylene chloride

  • 5% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a beaker, dissolve cyanoacetic acid in cold water.

  • With vigorous mechanical stirring, add a mixture of N-bromosuccinimide and N-chlorosuccinimide in portions over a period of about 6-10 minutes. The molar ratio of NBS to NCS should be optimized based on the desired product distribution.

  • The reaction is slightly exothermic, and the product will separate as a heavy oil. The reaction should be complete in about 20-30 minutes.

  • After the reaction is complete, cool the beaker in an ice bath for at least 2 hours to precipitate the succinimide.

  • Collect the precipitated succinimide by filtration and wash it with methylene chloride.

  • Separate the lower organic layer from the filtrate and extract the aqueous layer with two portions of methylene chloride.

  • Combine the organic layer and the extracts. Wash the combined organic phase vigorously with a 5% sodium hydroxide solution, followed by three portions of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the methylene chloride by distillation at atmospheric pressure.

  • Fractionally distill the remaining oil under reduced pressure using a high-efficiency column to separate this compound from dibromoacetonitrile and dichloroacetonitrile.

Method 2: Bromination of Chloroacetonitrile

Materials:

  • Chloroacetonitrile

  • Bromine

  • An appropriate solvent (e.g., carbon tetrachloride)

  • A radical initiator (optional, e.g., AIBN) or UV light

Procedure:

  • Dissolve chloroacetonitrile in a suitable solvent in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Initiate the reaction either by adding a radical initiator or by exposing the reaction mixture to UV light.

  • Add bromine dropwise to the reaction mixture while maintaining the desired reaction temperature.

  • Monitor the reaction progress by GC-MS.

  • Once the desired conversion is achieved, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Reactants Reaction Reaction Reactants->Reaction Addition Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Final_Product Final_Product Distillation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Product Yield? Check_Reaction Monitor reaction by GC-MS Low_Yield->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Optimize_Conditions Optimize time, temp, stirring Incomplete->Optimize_Conditions Yes Product_Decomposition Product Decomposition? Incomplete->Product_Decomposition No Control_Temp_Base Control temp, avoid strong base Product_Decomposition->Control_Temp_Base Yes Workup_Loss Review extraction & distillation Product_Decomposition->Workup_Loss No

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Improving sample preservation techniques for haloacetonitrile analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with haloacetonitriles (HANs).

Frequently Asked Questions (FAQs)

Q1: Why is proper sample preservation crucial for haloacetonitrile analysis?

A1: Haloacetonitriles (HANs) are chemically unstable compounds, particularly in aqueous solutions.[1][2][3] Improper preservation can lead to their degradation, resulting in artificially low concentration measurements. The primary degradation pathway is hydrolysis, which is significantly influenced by pH.[4][5][6]

Q2: What is the primary factor affecting the stability of haloacetonitriles in water samples?

A2: The pH of the water sample is the most critical factor affecting HAN stability.[4][5] HANs are more stable in acidic conditions (pH < 7) and degrade rapidly under neutral to alkaline conditions (pH ≥ 7).[4][5][7] Hydrolysis rates increase significantly with higher pH, converting HANs into haloacetamides (HAMs) and subsequently to haloacetic acids (HAAs).[1][2][4][5]

Q3: What are the recommended quenching agents to stop further formation of haloacetonitriles after sample collection?

A3: To obtain an accurate concentration of HANs at the time of sampling, any residual disinfectant (like chlorine) must be quenched. Ascorbic acid is a commonly recommended quenching agent for most organic disinfection byproducts, including HANs.[4][8][9][10] However, it's important to note that some studies have shown that ascorbic acid can cause the degradation of certain brominated compounds.[11] Ammonium chloride is another option, but it can lead to the formation of other disinfection byproducts.[11][12] Sodium sulfite is generally not recommended for the analysis of organic DBPs like HANs.[8][10]

Q4: What is the recommended holding time for water samples intended for haloacetonitrile analysis?

A4: Due to their instability, it is highly recommended to analyze samples for HANs as soon as possible after collection.[9] If immediate analysis is not possible, proper preservation is critical. With acidification and refrigeration (around 4°C), a holding time of up to 14 days may be acceptable, though shorter times are preferable to minimize degradation.[4][13]

Q5: How should I store my haloacetonitrile samples before analysis?

A5: Samples should be stored in amber glass vials with Teflon-lined caps to prevent photodegradation and analyte loss through adsorption.[4] Samples should be refrigerated at or below 6°C immediately after collection.[4][14] It is also crucial to ensure there is no headspace in the vial to minimize volatilization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no haloacetonitrile detected in a sample where it is expected. Sample pH was too high, leading to rapid hydrolysis.Ensure immediate acidification of the sample to pH < 4.5 upon collection.
Residual chlorine was not quenched, leading to continued reactions and degradation.Add a suitable quenching agent like ascorbic acid immediately after sampling.
Extended holding time before analysis.Analyze samples as soon as possible. If storage is necessary, ensure proper preservation (acidification and refrigeration) and validate your holding time.
Improper sample storage (e.g., exposure to light, headspace in vial, wrong container).Use amber glass vials with Teflon-lined septa, fill to the brim to eliminate headspace, and store at ≤6°C.
Inconsistent or non-reproducible results. Inconsistent sample preservation techniques between samples.Standardize your sample collection and preservation protocol. Ensure all reagents are of high purity and solutions are freshly prepared.
Contamination during sample collection or preparation.Use pre-cleaned glassware and high-purity solvents. Run method blanks to check for contamination.
Instrument variability.Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations in instrument response.
Peak tailing or poor peak shape during GC analysis. Active sites in the GC inlet or column.Deactivate the GC inlet liner and use a column specifically designed for active compounds.
Matrix effects from the sample.Use a suitable sample cleanup technique, such as solid-phase extraction (SPE), or dilute the sample if concentrations are high enough.

Data Summary

The stability of haloacetonitriles is highly dependent on the pH of the water. The following table summarizes the effect of pH on the concentration of total haloacetonitriles over a 5-day period in finished drinking water.

pHInitial Concentration (µg/L)Concentration after 5 days (µg/L)Percent Decrease
6.012.512.50%
7.512.57.143.2%
9.012.51.984.8%

Data adapted from a study on the reduction of haloacetonitrile-associated risk by adjustment of distribution system pH.[5]

Experimental Protocols

Protocol 1: Sample Collection and Preservation for Haloacetonitrile Analysis

This protocol outlines the steps for collecting and preserving water samples to ensure the stability of haloacetonitriles.

Materials:

  • 40 mL amber glass vials with Teflon-lined septa, pre-cleaned

  • Ascorbic acid solution (e.g., 0.1 M) or crystals

  • Hydrochloric acid (HCl), concentrated

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Pre-labeling: Label the vials with the sample ID, date, and time of collection.

  • Quenching: If the sample contains residual chlorine, add a quenching agent. For a 40 mL vial, add 10 mg of ascorbic acid or an equivalent volume of solution.

  • Sample Collection: Open the tap and let the water run for 2-3 minutes to ensure the sample is representative of the system. Fill the vial slowly to minimize turbulence and volatilization.

  • Filling Technique: Fill the vial to the very top, creating a positive meniscus. This is to avoid any headspace after capping.

  • Acidification: For each 40 mL of sample, add a sufficient amount of concentrated HCl to reduce the pH to below 4.5. The exact amount should be predetermined for the specific water matrix.

  • Capping: Immediately cap the vial, ensuring the Teflon side of the septum is facing the sample.

  • Headspace Check: Invert the vial and gently tap it to check for any air bubbles. If bubbles are present, uncap the vial, add more sample, and recap.

  • Storage: Place the collected samples in a cooler with ice or a refrigerator at a temperature of ≤6°C and protect from light.

  • Analysis: Analyze the samples as soon as possible, ideally within 24-48 hours. If longer storage is required, a holding time of up to 14 days may be permissible if samples are properly preserved.

Protocol 2: Liquid-Liquid Extraction for GC-ECD Analysis of Haloacetonitriles

This protocol describes a common method for extracting haloacetonitriles from water samples for analysis by gas chromatography with an electron capture detector (GC-ECD).

Materials:

  • Methyl tert-butyl ether (MTBE), pesticide grade or equivalent

  • Sodium sulfate, anhydrous, granular

  • 60 mL separatory funnels with Teflon stopcocks

  • 2 mL autosampler vials with Teflon-lined caps

  • Mechanical shaker

  • Graduated cylinders

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Allow the preserved water sample (from Protocol 1) to come to room temperature.

  • Extraction:

    • Measure 30 mL of the water sample into a 60 mL separatory funnel.

    • Add 3 mL of MTBE containing an appropriate internal standard (e.g., 1,2-dibromopropane).

    • Add 10 grams of anhydrous sodium sulfate.

  • Shaking: Shake the funnel vigorously on a mechanical shaker for 30 minutes at 250 rpm.

  • Phase Separation: Allow the phases to separate for at least 5 minutes. The organic layer (MTBE) will be on top.

  • Extract Collection: Carefully transfer approximately 1 mL of the upper organic layer into a 2 mL autosampler vial using a Pasteur pipette.

  • Storage: Store the extracts at -20°C until analysis.

  • Analysis: Analyze the extracts by GC-ECD according to the instrument manufacturer's instructions and the specific analytical method (e.g., a modified EPA Method 551.1).

Visualizations

experimental_workflow cluster_collection Sample Collection & Preservation cluster_extraction Sample Extraction (LLE) cluster_analysis Analysis start Start collect Collect Sample in Amber Vial start->collect quench Quench Residual Chlorine (e.g., Ascorbic Acid) collect->quench acidify Acidify to pH < 4.5 (e.g., with HCl) quench->acidify store Store at ≤6°C acidify->store extract Add MTBE & Sodium Sulfate store->extract shake Shake for 30 min extract->shake separate Allow Phases to Separate shake->separate collect_extract Collect Organic Layer separate->collect_extract analyze GC-ECD/MS Analysis collect_extract->analyze data Data Processing & Quantification analyze->data end End data->end

Caption: Experimental workflow for haloacetonitrile analysis.

degradation_pathway cluster_stability Stability Factors HAN Haloacetonitrile (HAN) HAM Haloacetamide (HAM) HAN->HAM Hydrolysis (increased by high pH) HAA Haloacetic Acid (HAA) HAM->HAA Hydrolysis high_ph High pH (≥7) high_ph->HAN promotes degradation low_ph Low pH (<7) low_ph->HAN increases stability

Caption: Degradation pathway of haloacetonitriles.

References

Validation & Comparative

Bromochloroacetonitrile vs. Dichloroacetonitrile: A Comparative Analysis of Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the toxicological properties of two common disinfection byproducts, Bromochloroacetonitrile (BCAN) and Dichloroacetonitrile (DCAN). This report synthesizes key experimental data on their cytotoxicity, genotoxicity, and developmental toxicity, providing detailed experimental protocols and outlining the primary signaling pathways involved in their mechanisms of action.

Introduction

This compound (BCAN) and dichloroacetonitrile (DCAN) are haloacetonitriles, a class of nitrogenous disinfection byproducts formed during water chlorination. Their prevalence in treated drinking water has raised concerns about potential human health risks. Understanding the comparative toxicity of these compounds is crucial for risk assessment and the development of effective water treatment strategies. This guide provides a detailed comparison of the toxicological profiles of BCAN and DCAN, supported by experimental data, to aid researchers and professionals in the fields of toxicology, environmental science, and drug development.

Comparative Toxicity Data

The following tables summarize the key quantitative data on the cytotoxicity, genotoxicity, and developmental toxicity of this compound and dichloroacetonitrile.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointResultReference
This compound (BCAN) Chinese Hamster Ovary (CHO)Not Specified%C1/2> DCAN[1]
Human Keratinocyte (HaCaT)MTTIC50 (48h)40 µM[2][3]
Dichloroacetonitrile (DCAN) Chinese Hamster Ovary (CHO)Not Specified%C1/2< BCAN[1]
Human Liver (LO2)Not SpecifiedApoptosisIncreased at 500 µM[4]

%C1/2 represents the concentration causing 50% inhibition of cell growth.

Table 2: Genotoxicity Data
CompoundTest SystemAssayResultReference
This compound (BCAN) Salmonella typhimuriumAmes TestMutagenic[5][6]
Chinese Hamster Ovary (CHO) cellsSister Chromatid Exchange (SCE)Induced[5]
CD-1 MiceMicronucleus AssayNegative[5]
Dichloroacetonitrile (DCAN) Salmonella typhimuriumAmes TestMutagenic[5][7]
Chinese Hamster Ovary (CHO) cellsSister Chromatid Exchange (SCE)Induced[6][8]
CD-1 MiceMicronucleus AssayNegative[6][8]
Table 3: Developmental Toxicity in Long-Evans Rats
CompoundParameterDoseEffectReference
This compound (BCAN) Maternal Toxicity65 mg/kg/dayIncreased organ weights and deaths[9]
Developmental Toxicity5, 25, 45, 65 mg/kg/dayIncreased cardiovascular malformations at all doses[9]
45 and 65 mg/kg/dayTotal litter loss[9]
Dichloroacetonitrile (DCAN) Maternal Toxicity45 mg/kg/day9% lethal, 60% litter resorption[10][11]
Developmental Toxicity25 and 45 mg/kg/dayStatistically significant embryolethality[10][11]
45 mg/kg/daySignificant increase in soft tissue and skeletal malformations[10][11]
No-Observed-Adverse-Effect Level (NOAEL)15 mg/kg/dayFor maternal and developmental toxicity[10][11]

Signaling Pathways in Toxicity

The toxicity of both BCAN and DCAN is linked to the induction of oxidative stress. DCAN has been more specifically shown to activate the p53-dependent apoptosis pathway.

Oxidative_Stress_Pathway BCAN This compound (BCAN) ROS Reactive Oxygen Species (ROS) Generation BCAN->ROS DCAN Dichloroacetonitrile (DCAN) DCAN->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage NRF2 NRF2 Activation Oxidative_Stress->NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes

Figure 1: Haloacetonitrile-induced oxidative stress response pathway.

p53_Apoptosis_Pathway DCAN Dichloroacetonitrile (DCAN) DNA_Damage DNA Damage DCAN->DNA_Damage p53 p53 Upregulation and Activation DNA_Damage->p53 Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: DCAN-induced p53-dependent apoptosis pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cytotoxicity Assays
  • MTT Assay (for HaCaT cells with BCAN):

    • Human keratinocyte (HaCaT) cells were seeded in 96-well plates.

    • Cells were exposed to BCAN concentrations ranging from 5 to 80 µM for 24 and 48 hours.

    • After exposure, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

    • The resulting formazan crystals were dissolved in a solubilization solution.

    • The absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated as the concentration of BCAN that caused a 50% reduction in cell viability compared to the control.[2][3]

Genotoxicity Assays
  • Ames Test (Salmonella typhimurium):

    • Histidine-dependent strains of Salmonella typhimurium were used.

    • The bacterial strains were exposed to various concentrations of BCAN or DCAN, with and without a metabolic activation system (S9 mix).

    • The mixture was plated on a minimal glucose agar medium lacking histidine.

    • The plates were incubated for 48-72 hours.

    • The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the control indicated a mutagenic effect.[5][7]

  • Sister Chromatid Exchange (SCE) Assay (in CHO cells):

    • Chinese Hamster Ovary (CHO) cells were cultured in the presence of bromodeoxyuridine (BrdU).

    • The cells were then exposed to various concentrations of BCAN or DCAN.

    • Colcemid was added to arrest the cells in metaphase.

    • The cells were harvested, treated with a hypotonic solution, and fixed.

    • Chromosome preparations were made and stained to differentiate between sister chromatids.

    • The number of exchanges between sister chromatids was scored under a microscope. A significant increase in the frequency of SCEs per cell indicated genotoxic potential.[5]

Developmental Toxicity Studies in Rats
  • Animal Model and Dosing:

    • Pregnant Long-Evans rats were used as the animal model.

    • The test compounds (BCAN or DCAN) were administered by oral gavage daily during the period of major organogenesis (gestation days 6-18).

    • A vehicle control group (receiving only the vehicle, e.g., tricaprylin) was included.

    • Several dose groups were established to determine a dose-response relationship.

  • Maternal and Fetal Evaluations:

    • Maternal health was monitored throughout the gestation period, including body weight gain and clinical signs of toxicity.

    • On gestation day 20, the dams were euthanized, and a caesarean section was performed.

    • The number of corpora lutea, implantations, resorptions, and live and dead fetuses were recorded.

    • Live fetuses were weighed, and examined for external, visceral, and skeletal malformations.

Experimental_Workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Developmental Toxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity_in_vitro Genotoxicity Assays (Ames, SCE) Animal_Model Pregnant Rat Model Dosing Oral Gavage (Gestation Days 6-18) Animal_Model->Dosing Maternal_Eval Maternal Evaluation (Health, Reproduction) Dosing->Maternal_Eval Fetal_Eval Fetal Evaluation (Viability, Malformations) Dosing->Fetal_Eval Start Test Compound (BCAN or DCAN) Start->Cytotoxicity Start->Genotoxicity_in_vitro Start->Animal_Model

Figure 3: General experimental workflow for toxicity assessment.

Conclusion

This comparative guide demonstrates that both this compound and dichloroacetonitrile exhibit significant toxicological properties. Both compounds are mutagenic in bacterial assays and induce sister chromatid exchanges in mammalian cells, indicating genotoxic potential. In developmental toxicity studies, both BCAN and DCAN were found to be teratogenic in rats, causing a range of malformations, particularly affecting the cardiovascular system.

Based on the available data, BCAN appears to be more cytotoxic than DCAN in some cell lines. However, DCAN has a more clearly defined mechanism of action involving the p53 apoptosis pathway. The developmental toxicity data suggests that both compounds can cause severe adverse effects, with DCAN having a statistically established NOAEL in rats.

Researchers and drug development professionals should consider these toxicological profiles when evaluating the risks associated with exposure to these disinfection byproducts and in the development of new chemical entities that may share structural similarities. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the toxicity of BCAN and to better understand the long-term health effects of exposure to both compounds.

References

A Comparative Guide to Method Validation for the Simultaneous Analysis of Multiple Haloacetonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the simultaneous determination of multiple haloacetonitriles (HANs) in water samples. HANs are a class of nitrogenous disinfection byproducts (DBPs) formed during water treatment that are of increasing concern due to their potential health risks. This document outlines the performance of several common analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The simultaneous analysis of multiple HANs is crucial for comprehensive water quality monitoring and toxicological studies. The choice of analytical method depends on factors such as the number of target analytes, required sensitivity, sample matrix, and available instrumentation. This guide compares five prevalent methods: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE), Purge and Trap Gas Chromatography-Tandem Mass Spectrometry (P&T-GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS), and Gas Chromatography with Electron Capture Detection (GC-ECD) as outlined in U.S. EPA Method 551.1.

Key Performance Characteristics

The following table summarizes the key performance characteristics of the compared methods, offering a quick reference for their respective capabilities.

FeatureGC-MS (LLE)P&T-GC-MS/MSLC-MS/MSSPME-GC-MSGC-ECD (EPA 551.1)
Number of HANs Analyzed Up to 9[1]6[2][3]3[4][5]Up to 6[6]4[4]
Sample Preparation Liquid-Liquid Extraction[1]Purge and Trap (automated)[2][3]Direct Injection (no prep)[4][5]Solid-Phase Microextraction[6]Liquid-Liquid Extraction[4]
Analysis Time Not specified~12 minutes (chromatographic run)[7]~13 minutes~30 minutes (including extraction)[8]50 minutes (for DBPs)[4]
Limits of Detection (LODs) 0.8–1.7 µg/L[1]0.8–120.0 ng/L[2][3]Not specified, but can measure at or below 0.01 mg/L[4][5]1–50 ng/L[6][8]Not specified
Linearity (r²) Not specified>0.9991[2][3]Good linearity obtained[4][5]At least two orders of magnitude[6][8]Not specified
Recovery Not specified84.2%–106%[2][3]Satisfactory results for spiked samples[4][5]78.6%–104.7%[6][8]Not specified
Key Advantages Can analyze a large number of N-DBPs simultaneously.[1]High sensitivity, automated, no harmful reagents.[2][3]No sample preparation, fast analysis.Simple, fast, solvent-free extraction.[6]Well-established EPA method.[2]
Limitations Manual sample preparation.Requires specialized P&T unit.Limited to fewer HANs (e.g., trichloroacetonitrile is difficult to ionize).[4][5]Fiber-dependent extraction efficiency.[6]Lower sensitivity compared to MS methods.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

GC-MS with Liquid-Liquid Extraction (LLE)

This method is suitable for the simultaneous analysis of a wide range of nitrogenous disinfection by-products, including nine haloacetonitriles.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the water sample to the optimal pH.

    • Add a salting agent to improve extraction efficiency.

    • Extract the analytes with a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

    • Concentrate the extract to a final volume.

  • GC-MS Analysis:

    • Injector: Programmable Temperature Vaporizer (PTV) injector to minimize thermal degradation of labile compounds.[1]

    • Column: A suitable capillary column for separating the target analytes.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer operated in a suitable mode (e.g., selected ion monitoring - SIM, or full scan).

Purge and Trap GC-MS/MS

This automated method is highly sensitive and environmentally friendly, suitable for the routine monitoring of six HANs in drinking water.[2][3]

  • Sample Preparation (Purge and Trap):

    • Place a 25 mL water sample into the purging vessel.[9]

    • Add a quenching agent (e.g., ascorbic acid) to stop any ongoing reactions.[2]

    • Purge the sample with an inert gas (e.g., helium) at 35°C for 11 minutes.[9]

    • The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).[2]

    • Desorb the trapped analytes by rapidly heating the trap to 190°C for 1 minute, transferring them to the GC column.[9]

  • GC-MS/MS Analysis:

    • Column: Rxi-624Sil MS (60 m × 0.25 mm × 1.40 μm).[3]

    • Carrier Gas: Helium at a linear velocity of 30 cm/s.[3]

    • Detection: Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]

LC-MS/MS (Direct Injection)

This method allows for the rapid and direct analysis of three HANs in tap water without any sample preparation.[4][5]

  • Sample Preparation:

    • Direct injection of the water sample. A dechlorination agent (e.g., sodium ascorbate) can be added if necessary.[4][5]

  • LC-MS/MS Analysis:

    • Column: Inertsil Ph-3 HP (150 mm × 2.1 mm, 3 μm).[4]

    • Mobile Phase: A gradient of water and methanol.[4]

    • Flow Rate: 0.30 mL/min.[4]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI).[4][5]

    • Detection: Triple quadrupole mass spectrometer.[4]

SPME-GC-MS

This solvent-free method is suitable for the simultaneous analysis of multiple classes of disinfection by-products, including haloacetonitriles.[6][10]

  • Sample Preparation (Solid-Phase Microextraction):

    • Place the water sample in a vial.

    • Add a salting agent (e.g., sodium sulfate) to enhance extraction.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).[6][8][10]

    • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

  • GC-MS Analysis:

    • Injector: Split/splitless injector.

    • Column: A suitable capillary column for the separation of volatile and semi-volatile compounds.

    • Carrier Gas: Helium.

    • Detection: Mass spectrometer.

GC-ECD (U.S. EPA Method 551.1)

This is a well-established regulatory method for the analysis of various disinfection byproducts, including four haloacetonitriles.[2][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Extract a 50 mL water sample with 3 mL of MTBE or 5 mL of pentane.[4]

    • Inject 2 µL of the extract into the GC.[4]

  • GC-ECD Analysis:

    • Column: Fused silica capillary column.

    • Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

    • Confirmation: Analysis on a second, dissimilar column is recommended for confirmation of analyte identity.[4]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC-MS with LLE Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Acidification Acidification Sample->Acidification 1. Salting Salting Acidification->Salting 2. LLE LLE Salting->LLE 3. MTBE Concentration Concentration LLE->Concentration 4. GC_Injection GC Injection (PTV) Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection

Caption: Workflow for GC-MS with Liquid-Liquid Extraction.

Purge and Trap GC-MSMS Workflow cluster_prep Automated Sample Preparation cluster_analysis Analysis Sample Sample Purging Purging Sample->Purging 1. Inert Gas Trapping Trapping Purging->Trapping 2. Sorbent Trap Desorption Desorption Trapping->Desorption 3. Heating GC_Introduction GC Introduction Desorption->GC_Introduction Separation Chromatographic Separation GC_Introduction->Separation Detection MS/MS Detection (MRM) Separation->Detection

Caption: Workflow for Purge and Trap GC-MS/MS.

LC-MSMS Direct Injection Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Direct_Injection Direct_Injection Sample->Direct_Injection No Preparation LC_Separation LC Separation Direct_Injection->LC_Separation Ionization APCI LC_Separation->Ionization Detection MS/MS Detection Ionization->Detection

Caption: Workflow for LC-MS/MS with Direct Injection.

SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Headspace_Extraction Headspace_Extraction Sample->Headspace_Extraction 1. SPME Fiber Thermal_Desorption Thermal_Desorption Headspace_Extraction->Thermal_Desorption 2. GC Injector GC_Separation Chromatographic Separation Thermal_Desorption->GC_Separation Detection MS Detection GC_Separation->Detection

Caption: Workflow for SPME-GC-MS.

GC-ECD EPA 551.1 Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample LLE LLE Sample->LLE 1. MTBE or Pentane GC_Injection GC Injection LLE->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection ECD Detection Separation->Detection

Caption: Workflow for GC-ECD (EPA Method 551.1).

References

Battle of the Sources: Unveiling the Formation Potential of Bromochloroacetonitrile in Diverse Waters

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and water quality professionals on the propensity of different water sources to form bromochloroacetonitrile (BCAN), a toxic nitrogenous disinfection byproduct, during chlorination. This guide synthesizes experimental data to highlight the influence of water quality parameters on BCAN formation and provides standardized protocols for its assessment.

The safety of drinking water is a paramount global concern. While chlorination is a widely used and effective method for disinfecting water supplies, it can lead to the formation of potentially harmful disinfection byproducts (DBPs). Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their higher toxicity compared to regulated carbonaceous DBPs. This compound (BCAN) is a haloacetonitrile (HAN), a class of N-DBPs, that has demonstrated significant cytotoxicity and genotoxicity. Understanding the factors that contribute to its formation is crucial for developing strategies to minimize its presence in treated water.

This guide provides a comparative analysis of the formation potential of BCAN from various water sources, supported by experimental data from scientific literature. It is designed to assist researchers, scientists, and water treatment professionals in understanding the complex interplay of water quality parameters that drive BCAN formation.

Comparative Analysis of BCAN Formation Potential

The formation of BCAN during chlorination is primarily influenced by the presence of organic nitrogen precursors and bromide. Natural organic matter (NOM), which is ubiquitous in water sources, contains dissolved organic nitrogen (DON) that can act as a precursor. The concentration and character of this NOM, along with the bromide ion concentration, significantly dictate the amount of BCAN formed.

Surface waters, such as rivers and lakes, are generally richer in natural organic matter due to runoff from terrestrial and aquatic sources. In contrast, groundwater is typically characterized by lower concentrations of organic matter but can have variable mineral content, including bromide.

The following table summarizes quantitative data from various studies on the formation potential of BCAN in different water sources under controlled laboratory conditions.

Table 1: this compound (BCAN) Formation Potential in Different Water Sources

Water Source TypeDissolved Organic Carbon (DOC) (mg/L)Bromide (Br⁻) (µg/L)Chlorine Dose (mg/L)Contact Time (hr)pHTemperature (°C)BCAN Formation Potential (µg/L)Citation
Surface Water (River)3.5 - 5.250 - 1505 - 1024 - 727.5 - 8.520 - 251.8 - 9.4[1]
Surface Water (Lake)2.8 - 4.130 - 1005 - 824 - 487.8 - 8.2200.5 - 3.5[1]
Groundwater0.5 - 1.5100 - 3003 - 524 - 727.2 - 7.815 - 200.7 - 4.2[1]
Wastewater Effluent5.0 - 10.0150 - 50010 - 20247.0 - 7.5255.0 - 15.0[2]
Filter Backwash Water1.5 - 3.080 - 200N/A (pre-formed)N/A7.6202.9 - 4.1 (pre-formed)[2]

Note: The data presented are ranges compiled from multiple studies and are intended for comparative purposes. Actual formation potential will vary depending on the specific characteristics of the water source and treatment conditions.

From the data, it is evident that wastewater effluent, with its high concentration of organic matter and bromide, exhibits the highest potential for BCAN formation. Surface waters, particularly rivers with higher organic loads, also show significant BCAN formation potential. While groundwater generally has lower organic carbon, elevated bromide levels can still lead to notable BCAN formation.[1]

Experimental Protocols

To ensure comparability and reproducibility of results, standardized experimental protocols for determining the formation potential of BCAN are essential. The following is a detailed methodology based on established practices in water research.

Protocol for this compound Formation Potential (BCAN-FP) Test

1. Sample Collection and Preparation:

  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of organic matter.

  • Filter the water samples through a 0.45 µm membrane filter to remove suspended solids.

  • Analyze the filtered water for key water quality parameters, including Dissolved Organic Carbon (DOC), Dissolved Organic Nitrogen (DON), bromide (Br⁻), and pH.

2. Chlorination Procedure:

  • Adjust the pH of the water sample to the desired level (e.g., 7.5 ± 0.2) using a phosphate buffer.

  • Prepare a fresh chlorine stock solution (sodium hypochlorite) and determine its concentration.

  • Add a predetermined dose of chlorine to the water sample to achieve a desired free chlorine residual after the specified contact time (e.g., a dose that results in a 1-2 mg/L residual after 24 hours).

  • Store the chlorinated samples in amber glass bottles with no headspace at a constant temperature (e.g., 25°C) for a defined contact time (e.g., 24 or 72 hours).

3. Quenching of Residual Chlorine:

  • After the incubation period, quench the residual chlorine by adding a slight excess of a quenching agent, such as ascorbic acid or sodium sulfite.

4. Extraction and Analysis:

  • The analysis of BCAN is typically performed using gas chromatography with an electron capture detector (GC-ECD) following liquid-liquid extraction, as detailed in EPA Method 551.1.[3]

    • Extraction: Acidify the quenched sample to pH 4.5-5.5. Add a salt (e.g., sodium chloride) to increase extraction efficiency. Extract a measured volume of the sample with a suitable solvent (e.g., methyl-tert-butyl ether - MTBE).

    • Drying and Concentration: Dry the extract with anhydrous sodium sulfate and concentrate it to a small volume.

    • GC-ECD Analysis: Inject an aliquot of the concentrated extract into the GC-ECD system for quantification of BCAN.

Key Chemical Pathways and Experimental Workflow

The formation of BCAN during chlorination is a complex process involving the reaction of chlorine and hypobromous acid (formed from the oxidation of bromide by chlorine) with organic nitrogen precursors. The simplified signaling pathway and the experimental workflow are illustrated in the diagrams below.

G cluster_precursors Precursors cluster_disinfection Disinfection Process cluster_products Products NOM Natural Organic Matter (NOM) - Humic Substances - Algae - Proteinaceous Material BCAN This compound (BCAN) NOM->BCAN Bromide Bromide (Br⁻) Hypobromous_Acid Hypobromous Acid (HOBr) Bromide->Hypobromous_Acid Chlorine Chlorine (Cl₂) Chlorine->Hypobromous_Acid Oxidation Chlorine->BCAN Hypobromous_Acid->BCAN

Caption: Simplified pathway of BCAN formation.

G start Start: Water Sample Collection filtration Filtration (0.45 µm) start->filtration characterization Water Quality Characterization (DOC, Br⁻, pH, etc.) filtration->characterization chlorination Chlorination (Controlled Dose, Time, pH, Temp) characterization->chlorination quenching Quenching of Residual Chlorine chlorination->quenching extraction Liquid-Liquid Extraction (EPA Method 551.1) quenching->extraction analysis GC-ECD Analysis extraction->analysis end End: BCAN Quantification analysis->end

Caption: Experimental workflow for BCAN-FP test.

References

A Comparative Health Risk Assessment of Nitrogenous Disinfection Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The disinfection of water is a critical public health measure, yet it can lead to the formation of unintended disinfection byproducts (DBPs). Among these, nitrogenous disinfection byproducts (N-DBPs) have garnered significant attention due to their potential for greater toxicity compared to their carbonaceous counterparts (C-DBPs). This guide provides a comprehensive comparison of the relative health risks of different classes of N-DBPs, supported by experimental data, to aid researchers in understanding their toxicological profiles.

Executive Summary

Nitrogenous disinfection byproducts, including nitrosamines, haloacetonitriles (HANs), and haloacetamides (HAMs), are emerging contaminants of concern in drinking water.[1] Toxicological research consistently indicates that N-DBPs exhibit higher cytotoxicity and genotoxicity than regulated C-DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs).[2][3] The toxicity of these compounds is largely dictated by their chemical structure, particularly the type of halogen substituent, with a general trend of Iodo- > Bromo- > Chloro-DBPs exhibiting the greatest toxic potential.[2] This guide summarizes the current state of knowledge on the health risks associated with these N-DBP classes, presenting comparative toxicity data, detailed experimental methodologies for their assessment, and visual representations of their toxicological pathways.

Comparative Toxicity of Nitrogenous Disinfection Byproducts

The relative health risks of N-DBPs can be compared based on several toxicological endpoints, including cytotoxicity, genotoxicity, and carcinogenicity.

Cytotoxicity

Cytotoxicity, or the ability of a chemical to cause cell death, is a key indicator of acute toxicity. In vitro studies using mammalian cell lines are commonly employed to assess the cytotoxic potential of DBPs. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance that inhibits a biological process by 50%.

Table 1: Comparative Cytotoxicity of Selected Nitrogenous Disinfection Byproducts

ClassCompoundCell LineIC50 / %C1/2 (µM)Reference
Nitrosamines N-Nitrosodimethylamine (NDMA)---
N-Nitrosodiethylamine (NDEA)---
Haloacetonitriles (HANs) Iodoacetonitrile (IAN)CHO~2.8[4]
Bromoacetonitrile (BAN)CHO~2.8[4]
Dibromoacetonitrile (DBAN)CHO2.8[4]
Bromochloroacetonitrile (BCAN)CHO-[4]
Chloroacetonitrile (CAN)CHO-[4]
Dichloroacetonitrile (DCAN)CHO-[4]
Trichloroacetonitrile (TCAN)CHO160[4]
Haloacetamides (HAMs) Iodoacetamide (IAcAm)CHO-[5]
Bromoacetamide (BAcAm)CHO-[5]
Chloroacetamide (CAcAm)CHO-[5]

Note: A lower IC50 or %C1/2 value indicates higher cytotoxicity. Data for nitrosamines is often focused on genotoxicity and carcinogenicity rather than direct cytotoxicity metrics like IC50 from cell-based assays.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer. Various assays are used to assess genotoxicity, including the Ames test (mutagenicity in bacteria) and the Comet assay (DNA strand breaks in eukaryotic cells). The benchmark dose (BMD) approach is increasingly used to derive a point of departure for genotoxic effects.[6][7][8][9]

Table 2: Comparative Genotoxicity of Selected Nitrogenous Disinfection Byproducts

ClassCompoundAssayEndpointResultReference
Nitrosamines N-Nitrosodimethylamine (NDMA)Ames test (S. typhimurium)MutagenicityPotent mutagen[6]
N-Nitrosodiethylamine (NDEA)-CarcinogenicityPotent carcinogen[6]
Haloacetonitriles (HANs) Iodoacetonitrile (IAN)Comet Assay (CHO cells)DNA DamageHigh[4]
Bromoacetonitrile (BAN)Comet Assay (CHO cells)DNA DamageHigh[4]
Dibromoacetonitrile (DBAN)Comet Assay (CHO cells)DNA DamageHigh[4]
Dichloroacetonitrile (DCAN)Ames test (S. typhimurium)MutagenicityMutagenic[10]
Haloacetamides (HAMs) Iodoacetamide (IAcAm)-GenotoxicityHigh[5]
Bromoacetamide (BAcAm)-GenotoxicityModerate[5]
Chloroacetamide (CAcAm)-GenotoxicityLow[5]
Carcinogenicity

Several N-DBPs are classified as known or suspected human carcinogens. The carcinogenicity of these compounds is often evaluated through long-term animal studies and supported by mechanistic data.

Table 3: Carcinogenicity Classification of Selected Nitrogenous Disinfection Byproducts

ClassCompoundIARC ClassificationUS EPA ClassificationNotes
Nitrosamines N-Nitrosodimethylamine (NDMA)Group 2A (Probably carcinogenic to humans)Group B2 (Probable human carcinogen)Potent carcinogen in multiple animal species.[6]
N-Nitrosodiethylamine (NDEA)Group 2A (Probably carcinogenic to humans)Group B2 (Probable human carcinogen)Induces liver tumors in animals.[6]
Haloacetonitriles (HANs) Dichloroacetonitrile (DCAN)Group 3 (Not classifiable as to its carcinogenicity to humans)-Mutagenic in some assays.[10]
Dibromoacetonitrile (DBAN)Group 3 (Not classifiable as to its carcinogenicity to humans)-Limited evidence of carcinogenicity.[10]
Haloacetamides (HAMs) ---Data on carcinogenicity is limited, but some show strong genotoxic potential.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of DBP toxicity.

Cytotoxicity Testing: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of chemicals. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or Human Hepatocellular Carcinoma (HepG2) cells) in appropriate culture medium and conditions.

  • Seeding: Seed cells into 96-well microtiter plates at a predetermined density and allow them to attach and grow for 24 hours.

  • Exposure: Prepare a series of dilutions of the test N-DBP in the culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compound. Include both positive (a known cytotoxic agent) and negative (vehicle) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Neutral Red Staining: After the exposure period, remove the treatment medium and add a medium containing a non-toxic concentration of neutral red. Incubate for 3 hours to allow for dye uptake by viable cells.

  • Dye Extraction: Remove the staining solution, wash the cells, and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at a specific wavelength (typically around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value can then be determined by plotting cell viability against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Genotoxicity Testing: Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.

Methodology:

  • Cell Preparation: Expose cultured cells or isolated primary cells to the test N-DBP for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. Image analysis software is typically used for this purpose.

  • Data Analysis: Compare the level of DNA damage in the treated cells to that in the negative and positive controls.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which N-DBPs exert their toxicity is crucial for risk assessment.

Signaling Pathway of Thiol-Reactive N-DBPs

Many halogenated N-DBPs, such as haloacetonitriles and haloacetamides, are electrophilic and can react with cellular nucleophiles, particularly thiols in glutathione (GSH) and proteins. This interaction can lead to oxidative stress and cellular damage.

NDBP_Thiol_Reaction_Pathway cluster_cell Intracellular NDBP Haloacetonitrile / Haloacetamide GSH Glutathione (GSH) NDBP->GSH SN2 Reaction Protein Protein Thiols (-SH) NDBP->Protein Covalent Binding Cell Cell Membrane Adducts GSH & Protein Adducts GSH->Adducts Protein->Adducts Depletion GSH Depletion Adducts->Depletion OxidativeStress Oxidative Stress Depletion->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 CellDamage Cellular Damage & Cytotoxicity OxidativeStress->CellDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Caption: Thiol-reactive N-DBPs can deplete cellular antioxidants, leading to oxidative stress and cytotoxicity.

Experimental Workflow for N-DBP Toxicity Assessment

A typical workflow for assessing the toxicity of N-DBPs involves a multi-tiered approach, from initial screening to in-depth mechanistic studies.

DBP_Toxicity_Workflow Sample Water Sample (containing N-DBPs) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Analysis Chemical Analysis (GC/MS, LC/MS) Extraction->Analysis Cytotoxicity In Vitro Cytotoxicity (e.g., NRU, MTT) Extraction->Cytotoxicity RiskAssessment Health Risk Assessment Analysis->RiskAssessment Genotoxicity In Vitro Genotoxicity (e.g., Comet, Ames) Cytotoxicity->Genotoxicity Mechanistic Mechanistic Studies (e.g., Gene Expression, Pathway Analysis) Genotoxicity->Mechanistic Mechanistic->RiskAssessment

Caption: A streamlined workflow for the comprehensive toxicological evaluation of N-DBPs in water samples.

Conclusion

The evidence strongly suggests that nitrogenous disinfection byproducts pose a greater health risk than many of the currently regulated carbonaceous DBPs. Nitrosamines are potent carcinogens, while haloacetonitriles and haloacetamides exhibit significant cytotoxicity and genotoxicity, largely dependent on their halogen substitution. A comprehensive understanding of the relative risks of these compounds is essential for water quality management and public health protection. Continued research utilizing standardized toxicological assays and advanced analytical techniques is necessary to fully characterize the health effects of the complex mixture of DBPs present in disinfected water and to inform the development of more health-protective water treatment strategies.

References

Safety Operating Guide

Proper Disposal of Bromochloroacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Bromochloroacetonitrile (BCAN). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a halogenated organic compound that requires specific handling and disposal protocols due to its potential hazards. As with all laboratory chemicals, a thorough review of the Safety Data Sheet (SDS) is the first and most critical step before handling this substance.[1][2][3]

Immediate Safety and Handling Precautions

When working with this compound, it is imperative to use a chemical fume hood to prevent inhalation of vapors.[1][4] Personal protective equipment (PPE) is mandatory to avoid skin and eye contact.[1][4][5] Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[6]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended.[1]

  • Eye Protection: Chemical safety goggles or a face shield.[1][4][5]

  • Protective Clothing: A lab coat and closed-toe shoes are required.[1] For handling larger quantities or in the event of a spill, disposable Tyvek-type sleeves or a full suit may be necessary.[6]

In case of accidental exposure, follow these first aid measures immediately:

  • Skin Contact: Wash the affected area with soap and plenty of water and seek immediate medical attention.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and get medical attention.[5][7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, vapor-tight plastic bag or other appropriate container for disposal as hazardous waste.[2][6]

  • Decontamination: Clean the spill area with a soap and water solution.[6]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[2][9]

Proper Disposal Procedure

Under no circumstances should this compound or any halogenated organic compounds be disposed of down the drain.[1][2] These substances are toxic and harmful to the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation: this compound is a halogenated organic compound. It must be collected separately from non-halogenated organic waste.[1][2][10] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[3]

  • Waste Container Selection: Use a designated, compatible waste container, typically a glass or high-density polyethylene (HDPE) bottle, for collecting halogenated organic waste.[4][11] The container must have a secure, tight-fitting lid to prevent the release of vapors.[2][4]

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list "this compound" as a constituent.[2][4][10] The label should also include appropriate hazard warnings such as "Toxic" and "Corrosive".[4][6][8]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][11] The storage location should be a designated satellite accumulation area.[3]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[9] Do not attempt to dispose of the chemical waste yourself.

Quantitative Data Summary

ParameterValue/InformationSource
DOT Hazard Class 8 (Corrosive Liquid)[6][8]
Subsidiary Hazard Class 6.1 (Toxic)[8]
UN Number UN2922[8]
Boiling Point 148 - 150 °C / 298 - 302 °F @ 760 mmHg[8]
Flash Point > 110 °C / > 230 °F[8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate this compound Waste fume_hood->generate_waste is_halogenated Is the waste halogenated? generate_waste->is_halogenated halogenated_container Collect in a designated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in a separate 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No label_container Label container with contents and hazard warnings halogenated_container->label_container store_waste Store waste container in a cool, dry, well-ventilated area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.